Tos-Gly-Pro-Arg-ANBA-IPA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H41N9O8S |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33) |
InChI Key |
DYZFADUXBXXXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA, a synthetic peptide substrate utilized in the colorimetric and fluorometric quantification of serine protease activity, with a particular focus on thrombin. This guide details the molecular interactions, enzymatic kinetics, and the underlying principles of signal generation. Experimental protocols and quantitative data are presented to facilitate its application in research and drug development settings.
Introduction
This compound is a chromogenic and fluorogenic substrate designed for the specific and sensitive measurement of protease activity. Its chemical structure consists of a peptidic sequence (Tos-Gly-Pro-Arg) that mimics the cleavage site of various endogenous proteins, linked to a reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). The sequence Tosyl-Glycyl-Prolyl-Arginine is a well-established recognition motif for several serine proteases, most notably thrombin, a key enzyme in the blood coagulation cascade. The cleavage of the amide bond between the C-terminal arginine and the ANBA-IPA moiety by the target protease results in the release of the ANBA-IPA fragment, which exhibits distinct spectrophotometric and fluorometric properties, enabling the quantification of enzymatic activity.
Mechanism of Action
The fundamental mechanism of action of this compound relies on a protease-mediated hydrolysis reaction. The peptide sequence serves as a specific recognition site for the active site of the target protease.
Substrate Recognition and Binding
The Tos-Gly-Pro-Arg sequence directs the substrate to the active site of proteases like thrombin. Thrombin exhibits a high affinity for substrates containing a Pro-Arg motif at the P2-P1 positions (according to the Schechter and Berger nomenclature). The arginine residue's positively charged guanidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket of thrombin's active site. The proline residue at the P2 position induces a specific bend in the peptide backbone, facilitating optimal orientation within the active site.
Enzymatic Cleavage
Upon binding, the serine residue (Ser195) in the catalytic triad of the protease (Ser195, His57, Asp102 in thrombin) performs a nucleophilic attack on the carbonyl carbon of the scissile amide bond between the arginine and the ANBA-IPA. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the peptide bond. The N-terminal portion of the substrate is transiently acylated to the serine residue, while the C-terminal fragment, ANBA-IPA, is released. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme for subsequent catalytic cycles.
Signal Generation
The released ANBA-IPA molecule is the source of the detectable signal. In its uncleaved, amide-bonded form, the spectral properties of the ANBA-IPA moiety are quenched. Upon hydrolysis, the free 5-amino-2-nitrobenzoic acid isopropylamide exhibits a distinct absorbance and fluorescence profile.
-
Chromogenic Assay: The release of ANBA-IPA leads to an increase in absorbance at a specific wavelength, which can be monitored using a spectrophotometer.
-
Fluorogenic/Luminescent Assay: The free ANBA-IPA molecule can also be detected via fluorescence or luminescence, offering potentially higher sensitivity.
Quantitative Data
Table 1: Kinetic Parameters of Thrombin with Tos-Gly-Pro-Arg-pNA
| Enzyme Source | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 107 |
| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 107 |
| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 | 1.1 x 107 |
| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.6 x 106 |
Data adapted from a study on Tos-Gly-Pro-Arg-pNA and presented as a reasonable estimate for the ANBA-IPA analog.
Experimental Protocols
The following provides a generalized protocol for a chromogenic assay of thrombin activity using this compound. This should be optimized for specific experimental conditions.
Materials
-
Purified thrombin
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well microplate
-
Microplate reader
Method
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of thrombin dilutions in assay buffer to desired concentrations.
-
-
Assay Procedure:
-
Add a defined volume of assay buffer to each well of the microplate.
-
Add the thrombin dilution to the wells.
-
To initiate the reaction, add the this compound solution to each well.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
-
Data Acquisition:
-
Monitor the change in absorbance over time at the wavelength corresponding to the absorbance maximum of the released ANBA-IPA. The exact wavelength should be determined experimentally, but a starting point based on the parent compound, 5-amino-2-nitrobenzoic acid, is around 405-410 nm.
-
Record data at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
The concentration of the product can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) of the released ANBA-IPA is known.
-
Enzyme activity can be expressed in terms of the rate of product formation (e.g., µmol/min).
-
Conclusion
This compound is a valuable tool for the quantitative assessment of protease activity. Its mechanism of action is based on the specific recognition and cleavage of its peptide sequence by the target enzyme, leading to the release of a detectable chromogenic or fluorogenic reporter molecule. While specific kinetic and spectral data for this exact substrate are not widely published, its close analogy to well-characterized p-nitroanilide substrates allows for reliable estimation and application in various research and development contexts, including enzyme characterization, inhibitor screening, and diagnostic assay development. Researchers are encouraged to empirically determine the optimal assay conditions and spectral properties for their specific applications.
Unveiling the Specificity of a Key Chromogenic Substrate: A Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA
For Immediate Release
This technical guide provides an in-depth analysis of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA, designed for researchers, scientists, and drug development professionals. This document outlines the substrate's specificity, offers detailed experimental protocols, and presents visual representations of its role in relevant biological pathways and experimental workflows.
Introduction
Tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (this compound) is a synthetic chromogenic substrate primarily utilized in the photometric determination of serine protease activity. Its molecular structure is designed to be selectively cleaved by enzymes that recognize the Gly-Pro-Arg sequence, most notably thrombin. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable change in absorbance. This characteristic makes it a valuable tool for enzyme kinetics studies, inhibitor screening, and coagulation assays. The incorporation of the 5-amino-2-nitrobenzoic acid (ANBA) moiety, as opposed to the more common p-nitroaniline (pNA), has been suggested to enhance the substrate's specificity for thrombin, reducing its hydrolysis by other proteases such as plasmin and factor Xa.
Quantitative Data on Substrate Specificity
Precise kinetic parameters for this compound across a wide range of proteases are not extensively documented in publicly available literature. However, data for the closely related substrate, Tos-Gly-Pro-Arg-pNA (Chromozym TH), provides a strong foundational understanding of its interaction with key coagulation enzymes. It is anticipated that the ANBA-IPA derivative exhibits improved specificity for thrombin.
| Enzyme | Species | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| Thrombin (α-form) | Human | 4.18 | 127 | 30.4 |
| Bovine | 3.61 | 100 | 27.7 | |
| Thrombin (γ/β-form) | Human (γ) | 14.3 | 160 | 11.2 |
| Bovine (β) | 14.4 | 124 | 8.6 |
Note: Data presented is for the analogous substrate Tos-Gly-Pro-Arg-pNA and should be considered indicative for this compound. The ANBA-IPA moiety is expected to increase specificity for thrombin.
Experimental Protocols
The following provides a generalized methodology for a photometric assay using this compound to determine the activity of a target serine protease, such as thrombin.
Materials:
-
This compound substrate
-
Purified serine protease (e.g., thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Nuclease-free water
-
DMSO (for initial substrate solubilization, if necessary)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound by dissolving it in nuclease-free water. If solubility is an issue, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the assay buffer.
-
From the stock solution, prepare a series of working solutions of varying concentrations in the assay buffer to determine the optimal substrate concentration (e.g., for K_m determination).
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified protease in the assay buffer.
-
Create a series of dilutions of the enzyme to find a concentration that yields a linear rate of substrate hydrolysis over a defined time period.
-
-
Assay Execution:
-
To each well of a 96-well microplate, add a defined volume of the assay buffer.
-
Add the enzyme solution to each well, except for the blank controls (add buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately place the microplate in the reader and begin kinetic measurements of absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
For kinetic parameter determination, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
The turnover number (k_cat) can be calculated from V_max if the enzyme concentration is known (k_cat = V_max / [E]).
-
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade, the pathway in which this compound is a valuable investigational tool.
Caption: Role of Thrombin in the Coagulation Cascade.
Experimental Workflow: Photometric Enzyme Assay
This diagram outlines the typical workflow for conducting a photometric enzyme assay using this compound.
Caption: Workflow for a Photometric Enzyme Assay.
Logical Relationship: Substrate Cleavage Mechanism
The following diagram illustrates the mechanism of action of this compound upon interaction with a target protease.
Caption: Mechanism of Chromophore Release.
The Core Principle of Chromogenic Assays: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of chromogenic assays utilizing peptide substrates. These assays are a cornerstone of enzymatic research and high-throughput screening, offering a robust and quantifiable method for measuring enzyme activity. This guide provides a detailed overview of the core mechanism, comprehensive experimental protocols, and quantitative data to facilitate the successful application of these assays in a research and drug development setting.
Core Principle of Chromogenic Assays
Chromogenic assays are biochemical tests that measure the activity of an enzyme through a color change.[1][2] The fundamental principle lies in the enzymatic cleavage of a specifically designed synthetic peptide substrate. This substrate consists of a short amino acid sequence, which is recognized by the target enzyme, and a chromophore, a chemical group that absorbs light in the visible spectrum.[3]
Initially, the chromogenic substrate is colorless or has a very low absorbance at a specific wavelength.[3] The peptide sequence is linked to the chromophore, often p-nitroaniline (pNA), via a peptide bond.[4] When the target enzyme is present and active, it recognizes and cleaves this specific peptide bond, releasing the chromophore. The liberated chromophore, such as pNA, exhibits a distinct color, typically yellow, and a significant increase in absorbance at a specific wavelength (commonly 405 nm).[5][6]
The rate of color development is directly proportional to the enzymatic activity. By measuring the change in absorbance over time using a spectrophotometer or a microplate reader, the concentration and activity of the target enzyme can be accurately quantified.[3] This relationship is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The specificity of the assay is determined by the amino acid sequence of the peptide substrate, which is designed to be selectively recognized and cleaved by the target enzyme.[7] This allows for the measurement of the activity of a specific protease even in a complex biological sample.
Enzyme Kinetics and Data Presentation
The interaction between an enzyme and its chromogenic substrate can be described by Michaelis-Menten kinetics.[5][8] The key kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.[8] The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated from V_max if the enzyme concentration is known.[9] The ratio of k_cat/K_m is a measure of the enzyme's overall catalytic efficiency and substrate specificity.[7]
Below is a summary of kinetic parameters for various serine proteases with their respective chromogenic substrates. This data is crucial for assay development, optimization, and comparison of enzyme activities.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| Thrombin (Human) | S-2238 | 9 | 124 | 13.8 |
| Chromozym TH | 5 | 105 | 21.0 | |
| Factor Xa (Bovine) | S-2222 | 230 | 180 | 0.78 |
| S-2765 | 70 | 150 | 2.14 | |
| Plasmin (Human) | S-2251 | 290 | 65 | 0.22 |
| S-2403 | 210 | 50 | 0.24 | |
| Trypsin (Bovine) | S-2222 | 30 | 20 | 0.67 |
| Chromozym TRY | 200 | 100 | 0.5 | |
| Chymotrypsin | S-2586 | 40 | 30 | 0.75 |
| Plasma Kallikrein | S-2302 | 200 | 100 | 0.5 |
| t-PA | S-2288 | 300 | 8 | 0.027 |
| Urokinase | S-2444 | 80 | 20 | 0.25 |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here is compiled from various sources and should be used as a reference.[1][10]
Experimental Protocols
This section provides a generalized, detailed methodology for performing a chromogenic protease assay in a 96-well microplate format. This protocol can be adapted for various proteases and substrates with appropriate optimization.
Materials and Reagents
-
Enzyme: Purified enzyme or biological sample containing the enzyme of interest.
-
Chromogenic Substrate: Specific peptide substrate for the target enzyme (e.g., S-2238 for thrombin).
-
Assay Buffer: Buffer appropriate for optimal enzyme activity (e.g., Tris-HCl, HEPES) with a specific pH and ionic strength.
-
Microplate: Clear, flat-bottom 96-well microplate.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (typically 405 nm).
-
Incubator: To maintain a constant temperature (e.g., 37°C).
-
Stop Solution (Optional): Such as acetic acid, to terminate the enzymatic reaction at a specific time point for endpoint assays.
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. For quantitative assays, the exact concentration of the enzyme should be determined. Dilute the enzyme stock solution to the desired working concentration in the assay buffer just before use.
-
Substrate Solution: Dissolve the chromogenic substrate in sterile, deionized water or an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution to the desired final concentration in the assay buffer. The optimal substrate concentration is typically around the K_m value.
-
Assay Buffer: Prepare the assay buffer with the required pH and ionic strength. Ensure all components are fully dissolved and the pH is accurately adjusted.
Assay Procedure (Kinetic Assay)
-
Plate Setup: Add a specific volume of the assay buffer to each well of the 96-well microplate. Include appropriate controls such as a blank (no enzyme), a negative control (no substrate), and if applicable, a positive control (a known amount of active enzyme).
-
Enzyme Addition: Add the prepared enzyme solution to the appropriate wells. The final volume in each well should be kept consistent.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells. Mix the contents of the wells gently, avoiding the formation of bubbles.
-
Absorbance Measurement: Immediately place the microplate in a pre-heated microplate reader. Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a specific duration (e.g., 30-60 minutes).
-
Data Analysis: Plot the absorbance values against time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve. The enzyme activity is then calculated based on the rate of pNA release, using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm).
Assay Procedure (Endpoint Assay)
-
Follow steps 1-4 of the kinetic assay procedure.
-
Incubation: Incubate the reaction mixture for a fixed period (e.g., 30 minutes) at the optimal temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
-
Data Analysis: The enzyme activity is proportional to the final absorbance reading after subtracting the blank.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Contaminated reagents- Spontaneous substrate hydrolysis- Presence of interfering substances in the sample | - Use fresh, high-quality reagents- Run a substrate-only control to check for spontaneous hydrolysis- Perform a sample blank (sample without substrate) to correct for background absorbance- Consider sample purification steps if interference is suspected[11] |
| Low or No Signal | - Inactive enzyme- Incorrect assay conditions (pH, temperature)- Sub-optimal substrate concentration- Presence of inhibitors in the sample | - Use a fresh enzyme preparation or a positive control to verify enzyme activity- Optimize assay conditions (pH, temperature, buffer composition)- Perform a substrate titration to determine the optimal concentration- Dilute the sample to reduce inhibitor concentration[11] |
| Non-linear Reaction Rate | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or a shorter reaction time- Check for product inhibition by adding the product to the reaction mixture- Assess enzyme stability under the assay conditions |
Mandatory Visualizations
Core Principle of Chromogenic Assays
Caption: Enzymatic cleavage of a chromogenic substrate.
Experimental Workflow for High-Throughput Screening (HTS) of Protease Inhibitors
Caption: High-throughput screening workflow for protease inhibitors.
Simplified Blood Coagulation Cascade
Caption: The blood coagulation cascade leading to fibrin formation.
References
- 1. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. goldbio.com [goldbio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. graphviz.org [graphviz.org]
- 5. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diapharma.com [diapharma.com]
- 8. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 10. benchchem.com [benchchem.com]
- 11. www1.wfh.org [www1.wfh.org]
An In-depth Technical Guide to Thrombin Activity Measurement Using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA for the quantitative determination of thrombin activity. It covers the substrate's mechanism of action, offers detailed experimental protocols, and discusses the relevant signaling pathways, making it an essential resource for researchers in coagulation, hemostasis, and drug development.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of thrombin activity.[1][2][3][4] Thrombin, a serine protease, plays a pivotal role in the blood coagulation cascade by converting fibrinogen to fibrin.[2] Accurate measurement of thrombin activity is crucial for understanding hemostasis and thrombosis, as well as for the development of anticoagulant therapies.[2]
The design of this compound leverages a tripeptide sequence (Gly-Pro-Arg) that is selectively recognized and cleaved by thrombin. This peptide is conjugated to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). Upon enzymatic cleavage by thrombin at the carboxyl side of the arginine residue, the ANBA-IPA chromophore is released, resulting in a measurable color change that is directly proportional to thrombin activity.
Substrates utilizing 5-amino-2-nitro benzoic acid (ANBA) derivatives have been developed to enhance specificity for thrombin compared to other proteases like plasmin, factor Xa, or kallikrein.[5] This increased specificity is particularly advantageous when measuring thrombin activity in complex biological samples such as plasma.[5]
Mechanism of Action
The enzymatic assay using this compound is based on a straightforward colorimetric principle. Thrombin catalyzes the hydrolysis of the peptide bond between Arginine (Arg) and the ANBA-IPA moiety. This cleavage releases the yellow-colored ANBA-IPA, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength, typically around 405 nm.
Caption: Enzymatic cleavage of this compound by thrombin.
Quantitative Data
Table 1: Kinetic Parameters for Thrombin with a Structurally Similar Substrate
| Substrate | Enzyme | KM (μM) | kcat (s-1) |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
Data obtained under specific conditions (I = 0.11 M, 25°C, pH 7.8) and should be considered as a reference.
Experimental Protocols
The following is a generalized protocol for measuring thrombin activity using a chromogenic substrate like this compound in a 96-well plate format. This protocol is based on standard methodologies for similar assays and should be optimized for specific experimental conditions.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4-8.4. The optimal pH should be determined empirically.
-
Thrombin Standard: A purified thrombin standard of known activity (e.g., in NIH units/mL or nmol/L) should be used to generate a standard curve. Prepare a series of dilutions in the assay buffer.
-
Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, as per manufacturer's instructions). Further dilute to the desired working concentration in the assay buffer. The optimal final substrate concentration is typically around the KM value.
-
Sample Preparation: Samples (e.g., purified enzyme, plasma, or other biological fluids) should be diluted in the assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.
Assay Procedure
-
Plate Setup: Add 10-20 µL of each thrombin standard and sample to individual wells of a 96-well microplate.
-
Pre-incubation: Add 160-180 µL of assay buffer to each well and pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Reaction Initiation: Add 20 µL of the pre-warmed substrate solution to each well to initiate the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm in a microplate reader capable of kinetic measurements. Record the absorbance every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank (no thrombin) from all other readings.
-
Plot the rate of reaction for the thrombin standards against their known concentrations to generate a standard curve.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
References
The Central Role of Tos-Gly-Pro-Arg-ANBA-IPA in Hirudin Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the chromogenic substrate Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA) in the quantitative determination of hirudin and its recombinant forms. Hirudin, a potent and specific thrombin inhibitor originally isolated from the medicinal leech, is a key anticoagulant therapeutic. Accurate measurement of its plasma concentration is paramount for both clinical monitoring and drug development. This document provides a detailed overview of the assay principles, experimental protocols, and performance data associated with the use of this compound.
Principle of the Chromogenic Assay
The quantification of hirudin using this compound is based on a photometric method that measures residual thrombin activity. In this assay, a known and excess amount of thrombin is introduced to a plasma sample containing an unknown concentration of hirudin. The hirudin in the sample immediately forms a tight, non-covalent complex with a portion of the thrombin, thereby inhibiting its enzymatic activity.
Subsequently, the chromogenic substrate, this compound, is added to the reaction mixture. The remaining, uninhibited thrombin cleaves this substrate, releasing a chromophore (5-amino-2-nitrobenzoic acid). The rate of color development, which is measured spectrophotometrically at a wavelength of 405 nm, is inversely proportional to the concentration of hirudin in the sample. A higher concentration of hirudin results in less free thrombin, leading to a slower rate of substrate cleavage and a lower absorbance signal.
Quantitative Data Presentation
The performance of an automated chromogenic substrate assay for recombinant hirudin (r-hirudin) using this compound has been evaluated on clinical chemistry analyzers. The key quantitative data from these evaluations are summarized below for clear comparison.
Table 1: Assay Performance on Hitachi 911 Analyzer
| Parameter | Value |
| Measuring Range | 0.2 - 4.0 mg/L |
| Intra-Assay CV | 0.63% - 2.78% |
| Inter-Assay CV | 3.57% - 9.15% |
| Correlation with ELISA (r) | 0.964 |
| Regression Analysis (y=mx+c) | y = 0.978x + 0.038 |
Table 2: Assay Performance on Cobas Mira Analyzer
| Parameter | Value |
| Measuring Range | 0.2 - 4.0 mg/L |
| Intra-Assay CV | 1.51% - 7.84% |
| Inter-Assay CV | 3.72% - 12.99% |
| Correlation with ELISA (r) | 0.964 |
| Regression Analysis (y=mx+c) | y = 0.959x - 0.003 |
CV: Coefficient of Variation ELISA: Enzyme-Linked Immunosorbent Assay
Experimental Protocols
While the full detailed protocol from the seminal study by Hafner et al. (1995) is not publicly available, a representative experimental protocol for a chromogenic hirudin assay is provided below. This protocol is based on established methodologies for similar assays and the information available for the automated assay using this compound.
3.1. Reagents and Materials
-
This compound solution: Prepare according to the manufacturer's instructions.
-
Bovine Thrombin solution: A stock solution of known activity (e.g., 10 NIH units/mL) in a suitable buffer.
-
Tris-HCl Buffer: 0.05 M, pH 7.4, containing 0.15 M NaCl.
-
Hirudin Standard Solutions: Prepare a series of known concentrations of recombinant hirudin in citrated plasma (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L).
-
Citrated Plasma Samples: Patient or research samples collected in 3.2% sodium citrate.
-
Microplate reader or automated clinical chemistry analyzer: Capable of measuring absorbance at 405 nm.
3.2. Assay Procedure (Manual Microplate Method - Illustrative Example)
-
Sample Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.
-
Reaction Setup:
-
Pipette 12 µL of hirudin standard or plasma sample into the wells of a microplate.
-
Add 100 µL of Tris-HCl buffer to each well.
-
-
Initiation of Inhibition and Substrate Cleavage:
-
Add 50 µL of bovine thrombin solution to each well. The inhibitory reaction between hirudin and thrombin is almost instantaneous.
-
Immediately add 50 µL of the this compound solution to each well to start the chromogenic reaction.
-
-
Measurement:
-
Place the microplate in a reader pre-set to 37°C.
-
Measure the change in absorbance per minute (ΔA/min) at 405 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the ΔA/min values against the known concentrations of the hirudin standards.
-
Determine the hirudin concentration in the unknown samples by interpolating their ΔA/min values from the standard curve.
-
3.3. Automated Analyzer Procedure
For automated analyzers like the Hitachi 911 or Cobas Mira, the assay parameters are programmed according to the manufacturer's instructions. A typical automated procedure involves the instrument automatically pipetting a small sample volume (e.g., 12 µL) and the reagents into a reaction cuvette, followed by kinetic measurement of the absorbance change at 405 nm.
Visualizations
4.1. Signaling Pathway: Thrombin Inhibition by Hirudin
Caption: Mechanism of thrombin inhibition by hirudin.
4.2. Experimental Workflow: Chromogenic Hirudin Assay
Caption: Workflow of the chromogenic hirudin assay.
4.3. Logical Relationship: Inverse Proportionality
Caption: Inverse relationship in the hirudin assay.
An In-depth Technical Guide on the Discovery and Application of Fibrin Polymerization Inhibitors: The Case of Pefabloc FG®
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Tos-Gly-Pro-Arg-ANBA-IPA" is a chromogenic peptide substrate used for luminescence-based assays and is not a therapeutic agent or drug in development. This guide will focus on the closely related and well-documented fibrin polymerization inhibitor, Pefabloc FG®, which is the brand name for the synthetic peptide H-Gly-Pro-Arg-Pro-OH. This peptide shares the core Gly-Pro-Arg sequence critical for its mechanism of action.
Introduction and Background
The coagulation cascade is a vital physiological process that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. A key step in this process is the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into a stable, three-dimensional fibrin network. While essential for hemostasis, aberrant fibrin clot formation can lead to thrombosis, a primary cause of cardiovascular diseases such as heart attack and stroke.
The discovery of synthetic peptides that can inhibit fibrin polymerization has been pivotal for both research and diagnostic applications. These inhibitors are invaluable tools for studying the mechanisms of coagulation and for preventing unwanted clotting in experimental and diagnostic samples. One such inhibitor is Pefabloc FG®, a synthetic tetrapeptide with the sequence H-Gly-Pro-Arg-Pro-OH.
Discovery and Rationale
The development of Pefabloc FG® and similar peptides stemmed from foundational research into the mechanism of fibrin polymerization. It was discovered that the cleavage of fibrinopeptides A and B from fibrinogen by thrombin exposes new N-terminal sequences, "knobs," which then bind to complementary "holes" in the D-domains of other fibrin monomers.
The peptide sequence Gly-Pro-Arg (GPR) corresponds to the N-terminus of the fibrin alpha-chain exposed after thrombin cleavage (the 'A' knob). Researchers hypothesized that synthetic peptides mimicking this sequence could competitively inhibit the "knob-hole" interaction, thereby preventing fibrin polymerization. Early studies in the late 1970s and early 1980s confirmed this hypothesis, demonstrating that peptides like Gly-Pro-Arg and the more potent Gly-Pro-Arg-Pro could effectively prevent the aggregation of fibrin monomers.[1][2] Pefabloc FG® is a commercially available version of this inhibitory peptide, designed for research and diagnostic use.
Mechanism of Action
Pefabloc FG® functions as a competitive inhibitor of fibrin polymerization. It binds with high affinity to the "holes" in the D-domain of fibrinogen, the same sites that the "knobs" of fibrin monomers would normally bind to.[3][4] By occupying these binding sites, Pefabloc FG® physically obstructs the interaction between fibrin monomers, thus inhibiting the formation and elongation of fibrin strands.[3][5] This action effectively halts the polymerization process, preventing the formation of a fibrin gel.[6]
The following diagram illustrates the fibrin polymerization process and the inhibitory action of Pefabloc FG®.
Caption: Mechanism of fibrin polymerization and its inhibition by Pefabloc FG®.
Quantitative Data
The efficacy of Pefabloc FG® and its parent peptide, Gly-Pro-Arg-Pro, has been quantified in various studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Molecule | Reference |
| Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | Gly-Pro-Arg-Pro | [2] |
| Binding Sites on Fibrinogen | 2 | Gly-Pro-Arg-Pro | [2] |
| Binding Sites on Fragment D | 1 | Gly-Pro-Arg-Pro | [2] |
Table 1: Binding characteristics of Gly-Pro-Arg-Pro.
| Application | Recommended Concentration | Reference |
| Gelation Prevention | [6] | |
| des-AB-fibrin | 0.5 - 2.3 mM | [6] |
| des-A-fibrin | 2.3 mM | [6] |
| Human plasma, HC-II test | 0.5 mg/mL | [6] |
| Bovine fibrinogen (0.2%) / Thrombin (0.5 U/mL) | 1.5 mg/mL | [6] |
| Clot Liquefaction | [6] | |
| des-AB-fibrin | 15.0 mM | [6] |
| des-A-fibrin | 1.0 mM | [6] |
Table 2: Recommended working concentrations of Pefabloc FG® for various applications.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Pefabloc FG®. Below are protocols for key experiments.
Fibrin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the inhibition of fibrin polymerization by monitoring the change in turbidity (optical density) of a fibrinogen solution after the addition of thrombin.
Materials:
-
Human Fibrinogen
-
Thrombin
-
Pefabloc FG® (or other peptide inhibitors)
-
Tris-buffered saline (TBS), pH 7.4, containing CaCl₂
-
Spectrophotometer with temperature control (37°C)
Protocol:
-
Prepare a stock solution of human fibrinogen in TBS.
-
Prepare a series of dilutions of Pefabloc FG® in TBS.
-
In a cuvette, mix the fibrinogen solution with either a Pefabloc FG® dilution or TBS (for control).
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the polymerization by adding a pre-warmed thrombin solution.
-
Immediately start monitoring the change in absorbance at 350 nm over time.
-
The delay in the onset of turbidity and the decrease in the maximum turbidity are indicative of the inhibitory activity of the peptide.
Thrombin Generation Assay (TGA) in Plasma
Pefabloc FG® is used in TGA to prevent the formation of a fibrin clot, which would interfere with the optical measurement of a fluorogenic thrombin substrate.
Materials:
-
Citrated human plasma
-
Pefabloc FG®
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Tissue factor and phospholipids (trigger)
-
Calcium chloride solution
-
Fluorometer with temperature control (37°C)
Protocol:
-
Thaw citrated plasma at 37°C.
-
Prepare a reagent mixture containing the fluorogenic substrate and Pefabloc FG® (final concentration typically ~1.5 mg/mL).
-
In a 96-well plate, add plasma to each well.
-
Add the substrate/Pefabloc FG® mixture to the plasma.
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
Initiate thrombin generation by adding a trigger solution (tissue factor, phospholipids, and CaCl₂).
-
Monitor the fluorescence intensity over time. The resulting curve represents thrombin generation, which can be analyzed without interference from clot formation.
The following diagram illustrates the workflow for a typical turbidimetric fibrin polymerization inhibition assay.
Caption: Workflow for a turbidimetric fibrin polymerization inhibition assay.
Applications
Pefabloc FG® is primarily used in research and diagnostics where fibrin formation can interfere with assays or processes.
-
Diagnostic Assays: It is crucial in tests like the Thrombin Generation Assay, where the formation of a clot would obscure the optical signal.[6]
-
Research: It allows for the study of coagulation pathways and thrombin activity in plasma without the complication of clot formation.
-
Protein Purification: It can be used to prevent fibrin formation during the purification and processing of clotting factors and other plasma proteins.[3][5][6]
Conclusion
Pefabloc FG® (H-Gly-Pro-Arg-Pro-OH) is a potent and specific inhibitor of fibrin polymerization that has its roots in the fundamental understanding of the coagulation cascade. By competitively inhibiting the "knob-hole" interactions essential for fibrin monomer assembly, it serves as an indispensable tool for researchers and diagnosticians. Its application in various assays and purification protocols underscores the importance of targeted, peptide-based inhibitors in the study and manipulation of complex biological systems.
References
- 1. Effect of calcium and synthetic peptides on fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Enzyme Research | Product List [enzymeresearch.co.uk]
- 4. enzymeresearch.co.uk [enzymeresearch.co.uk]
- 5. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA and its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA, its various synonyms used in scientific literature, and its primary application in the quantitative determination of hirudin and other direct thrombin inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of coagulation, hematology, and pharmacology.
Introduction to this compound
Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide, commonly abbreviated as this compound, is a synthetic chromogenic peptide substrate. Its primary utility lies in photometric assays designed to measure the activity of serine proteases, most notably thrombin. The enzymatic cleavage of the substrate at the arginine residue by thrombin releases the chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA), which can be quantified spectrophotometrically. This reaction forms the basis of a sensitive and specific assay for measuring thrombin activity and, consequently, the concentration of its inhibitors, such as hirudin.
Nomenclature and Synonyms
In scientific and commercial literature, this compound is referred to by a variety of names. This can often lead to confusion when searching for information or comparing experimental data. The following table summarizes the known synonyms and alternative nomenclature for this compound.
| Category | Synonym/Name |
| Full Chemical Name | Nα-Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide |
| IUPAC Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide[1] |
| Common Abbreviation | This compound |
| Simplified Abbreviation | tos-GPR-ANBA-IPA[2][3] |
| CAS Registry Number | 99700-50-2 |
| Spaced Abbreviation | Tos Gly Pro Arg ANBA IPA; Tos Gly Pro Arg ANBA-IPA[1] |
| Acetate Salt Form | This compound acetate; tos-GPR-ANBA-IPA acetate[4] |
| Systematic Name Fragment | tosyl-glycyl-prolyl-arginyl-ANBA-IPA[2] |
Application in Hirudin Assays
The most prominent application of this compound is in the chromogenic assay for the determination of hirudin concentration in plasma.[1] Hirudin is a potent and specific direct inhibitor of thrombin. The assay principle is based on the inhibition of a fixed amount of thrombin by the hirudin present in a sample. The residual thrombin activity is then measured by the rate of cleavage of this compound. The amount of chromophore released is inversely proportional to the hirudin concentration in the sample.
Signaling Pathway of the Chromogenic Assay
The following diagram illustrates the biochemical pathway underlying the chromogenic hirudin assay.
References
An In-depth Technical Guide to the Safe Handling of Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). A specific MSDS for Tos-Gly-Pro-Arg-ANBA-IPA was not available at the time of writing. The following guidelines are a synthesis of information available for the product's components: the peptide Tos-Gly-Pro-Arg, 4-Amino-3-nitrobenzoic acid (ANBA), and Isopropyl Alcohol (IPA). Users should exercise caution and adhere to all applicable laboratory safety protocols.
Introduction
This compound is a chromogenic peptide substrate primarily used for luminescence-based enzymatic assays.[1][2][3][4][5] Its utility in research and development necessitates a thorough understanding of its properties to ensure safe handling and accurate experimental outcomes. This guide provides a detailed overview of safety protocols, handling procedures, and experimental considerations based on the known properties of its constituent parts.
Hazard Identification and Precautions
While specific toxicological data for the conjugate is unavailable, a hazard assessment of its components is crucial. The compound should be handled with care, assuming it may possess the hazards of its most reactive components.
-
4-Amino-3-nitrobenzoic acid (ANBA): This component is known to cause skin and eye irritation, and may cause respiratory irritation.[6][7]
-
Isopropyl Alcohol (IPA): The "IPA" suffix suggests the presence of isopropyl alcohol, a flammable liquid and vapor that can cause serious eye irritation and drowsiness or dizziness.[8][9]
-
Peptide Moiety (Tos-Gly-Pro-Arg): As with most fine chemical powders, the peptide portion may be hazardous if inhaled or comes into contact with skin.
Based on this, the following general precautions are recommended:
-
Eye Contact: May cause serious irritation.[6][7] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]
-
Skin Contact: May cause skin irritation.[6][7] In case of contact, wash with plenty of soap and water. Remove contaminated clothing.[6][7]
-
Inhalation: May cause respiratory irritation.[6][7] Avoid breathing dust or vapors. Move to fresh air if inhaled and seek medical advice if you feel unwell.[6][7]
-
Ingestion: The effects of ingestion are unknown. Rinse mouth with water and seek medical advice.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data available for the storage and handling of this compound and its primary solvent component.
Table 1: Storage and Stability of this compound Stock Solutions[2]
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months | Recommended for long-term storage. Ensure the container is sealed to prevent moisture contamination. |
| -20°C | 1 month | Suitable for short-term storage. Ensure the container is sealed. |
Table 2: Physical and Chemical Properties of Isopropyl Alcohol (IPA)[9][10]
| Property | Value |
| Molecular Formula | C₃H₈O |
| Molecular Weight | 60.10 g/mol |
| Boiling Point | 82.3°C (180.1°F) |
| Flash Point | 12°C (53.6°F) |
| Flammability Range | 2% - 12.7% in air |
Experimental Protocols
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be observed when handling this compound.
Caption: Personal Protective Equipment Workflow.
Solubilization Protocol
This compound is soluble in water, but may require other solvents for complete dissolution.[1][3][4] The following is a recommended stepwise protocol for solubilization.
Caption: Stepwise Solubilization Protocol.
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[2]
Safe Handling and Storage Workflow
A systematic approach to handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Caption: Safe Handling and Storage Workflow.
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed:
-
Spill: Remove all sources of ignition.[6] Use an inert absorbent material for cleanup and place it in a suitable, closed container for disposal.[6]
-
Fire: As the compound may contain IPA, use an appropriate fire extinguisher for flammable liquids (e.g., dry chemical, CO₂, or alcohol-resistant foam).
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a clear understanding of its potential hazards and the implementation of rigorous handling protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure the generation of reliable and reproducible data. Always consult your institution's safety officer for specific guidance and protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc4229 - Taiclone [taiclone.com]
- 4. gentaur.com [gentaur.com]
- 5. glpbio.cn [glpbio.cn]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molar Extinction Coefficient of Tos-Gly-Pro-Arg-ANBA-IPA Product: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Tos-Gly-Pro-Arg-ANBA-IPA
This compound is a chromogenic substrate designed for the measurement of specific protease activity, often utilized in luminescence or photometric assays.[1][2][3] Upon enzymatic cleavage, a chromophore is released, which can be quantified by measuring its absorbance at a specific wavelength. To accurately relate the measured absorbance to the concentration of the product, and thereby the enzymatic activity, the molar extinction coefficient (ε) of the released chromophore must be known.
Physicochemical Properties
A summary of the known properties of the substrate this compound is presented in Table 1. This information is critical for preparing solutions of known concentrations, a prerequisite for determining the molar extinction coefficient.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₄₁N₉O₈S | [1][4][5] |
| Molecular Weight | 687.77 g/mol | [1][4] |
| CAS Number | 99700-50-2 | [1][4][5] |
| Solubility | Soluble in Water (H₂O) | [4] |
| Alternative Names | tos-GPR-ANBA-IPA | [2][4] |
Theoretical Basis: The Beer-Lambert Law
The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law.[6][7][8] This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[7] The equation is as follows:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in units of M⁻¹cm⁻¹)
-
c is the molar concentration of the absorbing species (in mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The molar extinction coefficient is then determined from the slope of this curve.[9]
Experimental Protocol for Determining the Molar Extinction Coefficient
The following is a detailed methodology for the experimental determination of the molar extinction coefficient of the this compound enzymatic product.
Materials and Equipment
-
This compound product (the cleaved chromophore)
-
Appropriate buffer solution (the same as used in the enzymatic assay)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz or high-quality plastic cuvettes with a known path length (typically 1 cm)
Experimental Workflow
The overall workflow for determining the molar extinction coefficient is depicted in the following diagram.
Caption: Experimental workflow for determining the molar extinction coefficient.
Step-by-Step Procedure
-
Preparation of a Stock Solution:
-
Accurately weigh a known mass of the purified this compound product (the chromophore).
-
Dissolve it in a precise volume of the assay buffer to create a stock solution of known concentration (in mol/L). The molecular weight from Table 1 should be used for this calculation.
-
-
Preparation of Standard Dilutions:
-
Perform a series of serial dilutions of the stock solution using the same assay buffer to generate at least five standard solutions of decreasing, known concentrations.
-
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Using one of the standard solutions (typically one in the mid-range of your dilution series), scan the absorbance across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
-
Absorbance Measurements:
-
Set the spectrophotometer to the determined λmax.
-
Use the assay buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standard solutions. It is recommended to perform at least three independent measurements for each concentration.
-
-
Data Analysis and Calculation:
-
Plot the average absorbance values (y-axis) against the corresponding molar concentrations (x-axis).
-
Perform a linear regression analysis on the plotted data. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.
-
According to the Beer-Lambert law (A = εcl), the slope of the line (m) is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.[9] The y-intercept should be close to zero.
-
Conclusion
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - tcsc4229 - Taiclone [taiclone.com]
- 5. This compound | CAS#:99700-50-2 | Chemsrc [chemsrc.com]
- 6. study.com [study.com]
- 7. edinst.com [edinst.com]
- 8. Khan Academy [khanacademy.org]
- 9. Molar Extinction Coefficient Calculation [alphalyse.com]
Methodological & Application
Application Notes and Protocols for Photometric Assay Using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the sensitive and specific photometric determination of serine protease activity, most notably thrombin. This document provides a detailed guide for utilizing this substrate in a variety of research and drug development applications, including enzyme kinetics, inhibitor screening, and the assessment of coagulation-related factors such as Antithrombin III (ATIII) and hirudin. The assay is based on the enzymatic cleavage of the substrate by the target protease, which liberates the chromophore 5-amino-2-nitrobenzoic acid (ANBA), resulting in a measurable increase in absorbance at 405 nm. The rate of color development is directly proportional to the enzymatic activity.
Principle of the Assay
The photometric assay using this compound follows a straightforward enzymatic reaction. The target serine protease, such as thrombin, recognizes and cleaves the peptide sequence Gly-Pro-Arg. This cleavage releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). The rate of the resulting increase in absorbance at 405 nm is directly proportional to the concentration of the active enzyme in the sample.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₁N₉O₈S |
| Molecular Weight | 687.77 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in water or aqueous buffers |
| Storage | Store at -20°C for long-term stability |
Table 2: Kinetic Parameters for a Structurally Similar Substrate (Tos-Gly-Pro-Arg-pNA) with Thrombin
| Enzyme | Kₘ (μM) | kcat (s⁻¹) |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |
Note: Data presented is for the p-nitroanilide (pNA) analogue of the substrate, which exhibits similar kinetic behavior. These values can be used as a starting point for experimental design.
Experimental Protocols
1. Materials and Reagents
-
This compound substrate
-
Purified target enzyme (e.g., human α-thrombin)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 25°C
-
Test compounds (inhibitors or activators)
-
96-well microplate, clear flat bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes
-
Reagent-grade water
2. Reagent Preparation
-
Substrate Stock Solution (1 mM): Dissolve an appropriate amount of this compound in reagent-grade water to achieve a final concentration of 1 mM. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Prepare a working solution of the target enzyme in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired assay time. The optimal concentration should be determined empirically but is typically in the low nanomolar range for thrombin.
-
Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in Assay Buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1% v/v).
3. Assay Procedure (96-Well Plate Format)
-
Assay Plate Setup: Add the following to each well of a 96-well microplate:
-
Assay Buffer
-
Test compound solution or vehicle control
-
Enzyme Working Solution
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add the Substrate Stock Solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below the Kₘ value for kinetic studies or at a saturating concentration for high-throughput screening.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a duration that ensures a linear reaction rate (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Mandatory Visualizations
Caption: Experimental workflow for the photometric assay.
Recommended working concentration for Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA is a chromogenic peptide substrate designed for the sensitive and specific measurement of serine protease activity, particularly thrombin and related enzymes in the coagulation cascade.[1][2][3][4] Upon enzymatic cleavage at the arginine residue, the substrate releases the chromophore 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity and the screening of enzyme inhibitors.
These application notes provide detailed protocols for the use of this compound in key biochemical assays, data interpretation guidelines, and an overview of the relevant signaling pathways.
Product Information
| Parameter | Value |
| Full Name | Nα-Tosyl-glycyl-L-prolyl-L-arginine-5-amino-2-nitrobenzoic acid isopropylamide |
| Abbreviation | This compound |
| Molecular Formula | C₃₀H₄₁N₉O₈S |
| Molecular Weight | 687.77 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water (≥ 25 mg/mL) and DMSO.[2] |
| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
Principle of the Assay
The fundamental principle of assays utilizing this compound is the enzymatic hydrolysis of the substrate. The enzyme, typically thrombin, cleaves the peptide bond between the arginine residue and the ANBA-IPA moiety. This cleavage releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid isopropylamide. The rate of the resulting increase in absorbance at a specific wavelength is directly proportional to the enzymatic activity under the given conditions.
References
Application Notes and Protocols: Preparation of Tos-Gly-Pro-Arg-ANBA-IPA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Tosyl-Glycyl-L-prolyl-L-arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA). This chromogenic peptide substrate is utilized in various biochemical assays, particularly for measuring the activity of certain proteases through luminescence or photometric analysis.[1][2][3] One of its key applications is in the rapid and specific photometric determination of recombinant hirudin in plasma.[2]
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to have precise information about the compound. The table below summarizes the key quantitative data for this compound and its common acetate salt form.
| Property | This compound | This compound acetate |
| Molecular Formula | C30H41N9O8S | C32H45N9O10S |
| Molecular Weight | 687.77 g/mol [1][2][4] | 747.82 g/mol [5][6] |
| Purity | >98%[2] | Not specified |
| Appearance | Solid powder[2] | Not specified |
| Solubility | Soluble in DMSO and H2O[2][4][7] | Soluble in H2O (≥ 25 mg/mL)[6] |
| Storage (Powder) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark.[2] | 1 year at -20°C; 2 years at -80°C. Keep sealed and away from moisture.[6] |
| Storage (Stock Solution) | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C.[2] | 1 month at -20°C; 6 months at -80°C. Keep sealed and away from moisture.[5][6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific requirements of the downstream application. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic peptides, while aqueous solutions may be required for direct use in certain biological assays.[1][8]
Materials:
-
This compound (or its acetate salt)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, deionized or distilled water (H₂O)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter for sterilization of aqueous solutions
Procedure:
-
Calculate the Required Mass: Determine the mass of the peptide needed to achieve the desired stock solution concentration and volume. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Aliquot the Peptide: Carefully weigh the calculated mass of the this compound powder and place it in a sterile microcentrifuge tube. It is recommended to perform this in a controlled environment to avoid contamination.
-
Solvent Addition and Dissolution:
-
For DMSO Stock Solution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the peptide.
-
Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.[9] For very hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with water to the desired concentration can be effective.[1][8]
-
-
For Aqueous Stock Solution:
-
Begin by attempting to dissolve the peptide in sterile water.[1] Add the calculated volume of water to the microcentrifuge tube.
-
Vortex thoroughly.
-
If the peptide does not fully dissolve in water, the addition of a small amount of ammonium hydroxide (<50 µL) or 10-30% acetic acid can aid in solubilization.[1]
-
If an aqueous stock solution is prepared, it is advisable to sterilize it by passing it through a 0.22 µm filter before use, especially for cell-based assays.[5]
-
-
-
Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5][10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Ensure the tubes are well-sealed to prevent moisture contamination.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making process and steps involved in preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.cn [glpbio.cn]
- 4. This compound - tcsc4229 - Taiclone [taiclone.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactivi.ro [reactivi.ro]
- 7. gentaur.com [gentaur.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Luminescence Assay for Thrombin Activity using Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Its activity is a key target for anticoagulant drug development. The substrate, Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA), is a specific peptide sequence recognized and cleaved by thrombin. While primarily documented as a chromogenic substrate, its potential application in luminescence-based assays offers superior sensitivity for high-throughput screening of thrombin inhibitors.
This document provides a detailed protocol for a coupled luminescence assay to measure thrombin activity using this compound. It also includes performance data based on a closely related substrate and visual diagrams to illustrate the workflow and enzymatic reaction.
Principle of the Assay
The Tos-Gly-Pro-Arg peptide sequence of the substrate is selectively cleaved by thrombin between the Arginine (Arg) and the 5-amino-2-nitrobenzoic acid (ANBA) moiety. In a chromogenic assay, the release of the ANBA-IPA fragment results in a measurable change in absorbance.
For a high-sensitivity luminescence assay, a coupled-enzyme approach is employed. The cleavage of the substrate by thrombin releases the ANBA-IPA product. This product then participates in a secondary reaction catalyzed by a specific ligase, which in the presence of ATP, leads to the production of a luminescent signal. The intensity of the emitted light is directly proportional to the amount of ANBA-IPA produced, and thus to the thrombin activity.
Data Presentation
While specific quantitative data for the luminescence assay of this compound is not extensively available, the following table summarizes the kinetic parameters for the enzymatic cleavage of a closely related chromogenic substrate, Tos-Gly-Pro-Arg-pNA (Chromozym-TH), by different forms of thrombin. This data provides a valuable reference for expected enzyme kinetics.
| Enzyme | Substrate | Km (μM) | kcat (s-1) |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 ± 2.2 | 124 ± 6 |
Experimental Protocols
Materials and Reagents
-
Thrombin Substrate: this compound
-
Enzyme: Human α-thrombin
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.8
-
Substrate Stock Solution: 10 mM this compound in Dimethyl Sulfoxide (DMSO)
-
Enzyme Stock Solution: 1 U/mL Human α-thrombin in Assay Buffer
-
Luminescence Detection Reagent: A commercial kit containing a specific ligase, its substrate, and ATP.
-
Test Compounds: Potential thrombin inhibitors dissolved in DMSO.
-
Microplate: White, opaque, 96-well or 384-well microplate suitable for luminescence measurements.
Assay Procedure
-
Reagent Preparation:
-
Prepare the desired concentrations of test compounds by serial dilution in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final assay volume.
-
Prepare the working solution of Human α-thrombin by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1 nM).
-
Prepare the working solution of the thrombin substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Protocol for Thrombin Inhibitor Screening:
-
Add 5 µL of the test compound or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of the microplate.
-
Add 20 µL of the thrombin working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the thrombin substrate working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the Luminescence Detection Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Calculate the percentage of thrombin inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Enzymatic Reaction and Luminescence Generation
Caption: Enzymatic cleavage of the substrate and subsequent light generation.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the high-throughput screening of thrombin inhibitors.
Application Note: High-Throughput Kinetic Analysis of Coagulation Factors Using the Chromogenic Substrate Tos-Gly-Pro-Arg-ANBA-IPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of enzyme kinetics for key coagulation factors, particularly thrombin and Factor Xa, using the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA. This substrate, containing the peptide sequence Gly-Pro-Arg, is specifically cleaved by these serine proteases, releasing the chromophore 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically. The methodologies outlined herein are suitable for high-throughput screening of enzyme inhibitors and detailed characterization of enzyme catalytic efficiency.
Introduction
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss upon vascular injury.[1][2] Central to this process are the serine proteases thrombin (Factor IIa) and Factor Xa. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin, while Factor Xa is a critical component of the prothrombinase complex that activates prothrombin to thrombin.[1][2][3] Due to their pivotal roles, both enzymes are major targets for the development of anticoagulant therapies.
The kinetic analysis of these enzymes is crucial for understanding their function and for the development of novel inhibitors. Chromogenic substrates provide a simple and sensitive method for continuous monitoring of enzyme activity.[4] this compound is a synthetic chromogenic substrate designed for the specific assay of enzymes that recognize the Gly-Pro-Arg sequence. Upon enzymatic cleavage at the C-terminal of the arginine residue, the ANBA-IPA moiety is released, resulting in a measurable increase in absorbance. This application note provides detailed protocols for utilizing this compound to determine the Michaelis-Menten constants (Km) and catalytic constants (kcat) for thrombin and Factor Xa.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the amide bond in the this compound substrate by the target enzyme (e.g., thrombin or Factor Xa). This releases the yellow-colored chromophore, ANBA-IPA, which can be detected by monitoring the change in absorbance at a specific wavelength (typically around 405 nm). The initial rate of the reaction is directly proportional to the enzyme concentration, allowing for the determination of kinetic parameters.
Materials and Reagents
-
Substrate: this compound
-
Enzymes: Purified human α-thrombin, Purified human Factor Xa
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Solvent for Substrate: Deionized water or DMSO
-
Microplates: 96-well, clear, flat-bottom plates
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm
Experimental Protocols
Preparation of Reagents
4.1.1. Substrate Stock Solution
-
This compound is soluble in water.[5] For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with water.[6]
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]
4.1.2. Enzyme Solutions
-
Reconstitute lyophilized enzymes (thrombin, Factor Xa) in a suitable buffer to a known concentration.
-
Store enzyme solutions at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
4.1.3. Assay Buffer
-
Prepare a suitable assay buffer, for example, 50 mM Tris-HCl with 150 mM NaCl at pH 7.8. The optimal pH and ionic strength may need to be determined empirically for each enzyme.
Protocol for Determination of Michaelis-Menten Kinetics
This protocol is designed to determine the Km and Vmax of an enzyme with this compound.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.
-
Set up the Assay Plate:
-
Add a fixed volume of assay buffer to each well of a 96-well microplate.
-
Add a specific volume of each substrate dilution to the wells.
-
Include control wells containing buffer and substrate but no enzyme (blank).
-
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add a fixed concentration of the enzyme (e.g., thrombin or Factor Xa) to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period.
-
Monitor Absorbance: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature.
-
Data Acquisition: Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
Data Analysis
-
Calculate Initial Reaction Velocities (V₀):
-
For each substrate concentration, plot the absorbance values against time.
-
Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (V₀) in units of absorbance change per unit time (e.g., ΔA405/min).
-
-
Convert to Molar Units: Convert the initial velocities from ΔA405/min to moles of product formed per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the released chromophore (ANBA-IPA), c is the concentration, and l is the path length of the cuvette or well.
-
Generate Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine Kinetic Parameters:
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Vmax (from the y-intercept) and Km (from the x-intercept).
-
-
Calculate kcat: The catalytic constant (kcat), or turnover number, can be calculated using the following equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration used in the assay.
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 1.6 - 16 | 35 - 130 | 4.7 - 52 | [8] |
| Human Factor Xa | This compound | To be determined | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining enzyme kinetics.
Coagulation Cascade Signaling Pathway
Caption: Simplified diagram of the coagulation cascade.
Conclusion
The chromogenic substrate this compound provides a robust and sensitive tool for the kinetic analysis of key coagulation enzymes like thrombin and Factor Xa. The protocols detailed in this application note offer a straightforward and high-throughput compatible method for determining essential kinetic parameters. This information is invaluable for basic research into the mechanisms of hemostasis and for the preclinical development and characterization of novel anticoagulant drugs.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 4. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 7. Standard measurement of clot-bound thrombin by using a chromogenic substrate for thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106568765A - Thrombin chromogenic substrate solution, thrombin aqueous solution, method and kit for determination of antithrombin III activity - Google Patents [patents.google.com]
Application Notes and Protocols for Tos-Gly-Pro-Arg-Based Chromogenic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA, in enzymatic assays. This substrate is primarily employed for the quantitative determination of thrombin activity and, by extension, the activity of its inhibitors, such as hirudin.
Introduction
The this compound assay is a colorimetric method used to measure the activity of serine proteases, particularly thrombin. The fundamental principle involves the enzymatic cleavage of a synthetic peptide substrate, Tos-Gly-Pro-Arg, which is linked to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid (ANBA) further derivatized with isopropylamine (IPA). While the ANBA-IPA moiety serves as the chromophore, it is important to note that the vast majority of commercially available and literature-referenced substrates with the Tos-Gly-Pro-Arg sequence utilize p-nitroanilide (pNA) as the chromophore. Both function similarly: upon enzymatic cleavage of the peptide bond at the C-terminal of arginine, the colorless substrate releases a colored product. The intensity of this color, which is directly proportional to the enzymatic activity, can be quantified spectrophotometrically.
This assay is a valuable tool in drug discovery and clinical research for screening potential thrombin inhibitors and for quantifying the concentration of known inhibitors like hirudin.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the chromophore. Thrombin, a serine protease, specifically recognizes and cleaves the Tos-Gly-Pro-Arg sequence. This cleavage releases the chromophore, which, in its free form, exhibits a distinct color that can be measured. The rate of color development is directly proportional to the concentration of active thrombin in the sample.
When used to measure an inhibitor like hirudin, a known amount of thrombin is incubated with the sample containing the inhibitor. The inhibitor will bind to and inactivate a portion of the thrombin. The remaining active thrombin is then quantified by adding the chromogenic substrate. The reduction in color development compared to a control without the inhibitor allows for the precise determination of the inhibitor's concentration.
Materials and Reagents
The following is a general list of materials and reagents required. Specific quantities and concentrations are provided in the experimental protocols.
-
Enzyme: Human or Bovine α-Thrombin
-
Substrate: this compound (or the more common Tos-Gly-Pro-Arg-pNA)
-
Buffer: Tris-HCl buffer (e.g., 0.05 M, pH 7.4 - 8.4)
-
Additives: NaCl, Polyethylene glycol (PEG) 6000
-
Stopping Reagent: Acetic Acid (e.g., 20-50%)
-
Instrumentation: Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405 nm for pNA)
-
Consumables: 96-well microplates, pipette tips, reagent reservoirs
Experimental Protocols
Protocol for Thrombin Activity Assay
This protocol is designed to determine the enzymatic activity of a thrombin sample.
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 0.05 M Tris-HCl with 0.15 M NaCl, pH 7.4. For assays with low thrombin concentrations, the addition of 1 mg/mL polyethylene glycol 6000 to the buffer is recommended to prevent enzyme adsorption to surfaces.[1]
-
Thrombin Solution: Prepare a stock solution of thrombin in the assay buffer. A series of dilutions should be prepared to generate a standard curve.
-
Substrate Solution: Dissolve this compound in deionized water or an appropriate organic solvent as recommended by the supplier to create a stock solution (e.g., 10 mM). Further dilute in the assay buffer to the desired working concentration (e.g., 100-200 µM).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the thrombin dilutions (or unknown sample) to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) in kinetic mode, taking readings every minute for 10-30 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 25 µL of 50% acetic acid. Read the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for the kinetic assay.
-
Plot the reaction rate (or endpoint absorbance) against the known thrombin concentrations to generate a standard curve.
-
Determine the concentration of thrombin in unknown samples by interpolating their reaction rates from the standard curve.
-
Protocol for Hirudin (Thrombin Inhibitor) Assay
This protocol is designed to quantify the concentration of a thrombin inhibitor, such as hirudin.
-
Reagent Preparation:
-
Prepare Assay Buffer , Thrombin Solution , and Substrate Solution as described in section 4.1. The concentration of the thrombin solution should be fixed at a level that gives a robust signal in the absence of an inhibitor.
-
Inhibitor Solutions: Prepare a stock solution of hirudin (or the test inhibitor) in the assay buffer. Create a series of dilutions for a standard curve.
-
-
Assay Procedure:
-
Add 25 µL of the inhibitor dilutions (or unknown sample) to the respective wells of a 96-well microplate.
-
Add 25 µL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the thrombin.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.
-
Measure the absorbance as described in section 4.1 (kinetic or endpoint).
-
-
Data Analysis:
-
Calculate the percentage of thrombin inhibition for each inhibitor concentration relative to a control well with no inhibitor.
-
Plot the percentage of inhibition against the known inhibitor concentrations to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve.
-
The concentration of the inhibitor in unknown samples can be determined by comparing their percentage of inhibition to the standard curve.
-
Data Presentation
The following tables summarize key quantitative data for assays utilizing a Tos-Gly-Pro-Arg-pNA substrate, which is structurally and functionally similar to the ANBA-IPA counterpart.
Table 1: Kinetic Parameters for Thrombin with Tos-Gly-Pro-Arg-pNA [1]
| Enzyme Source | Km (µM) | kcat (s⁻¹) |
| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 |
Table 2: Typical Assay Conditions and Expected Results
| Parameter | Value | Notes |
| Substrate Concentration | 100 - 200 µM | Should be above the Km for accurate kinetic measurements. |
| Thrombin Concentration | 0.1 - 10 nM | Adjust as necessary to achieve a linear reaction rate within the desired assay time. |
| Incubation Temperature | 37°C | Optimal for enzymatic activity. |
| pH | 7.4 - 8.4 | Thrombin activity is generally optimal in this range. |
| Wavelength of Detection | 405 nm (for pNA) | The absorbance maximum of the released chromophore. |
| Expected Hirudin IC50 | Low nM range | Hirudin is a very potent inhibitor of thrombin. |
Visualizations
Diagram 1: Enzymatic Reaction and Signaling Pathway
Caption: Enzymatic cleavage of the chromogenic substrate by thrombin and its inhibition.
Diagram 2: Experimental Workflow for Thrombin Inhibitor Screening
Caption: A typical workflow for screening and characterizing thrombin inhibitors.
References
Application Notes and Protocols for the Tos-Gly-Pro-Arg-ANBA-IPA Assay in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tos-Gly-Pro-Arg-ANBA-IPA assay is a sensitive and specific method for the quantitative determination of thrombin activity. This chromogenic assay is particularly valuable in research and drug development for screening potential thrombin inhibitors, studying enzyme kinetics, and assessing the pro-coagulant or anti-coagulant effects of various compounds. The assay utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by thrombin. This cleavage releases the chromophore 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA), resulting in a measurable color change. The 96-well plate format allows for high-throughput screening and analysis of multiple samples simultaneously, making it an efficient tool for laboratory research.
Principle of the Assay
The core of this assay lies in the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. The synthetic substrate, this compound, mimics the natural cleavage site of thrombin in fibrinogen. When thrombin is present and active, it hydrolyzes the amide bond between arginine (Arg) and the ANBA-IPA moiety. This releases the yellow-colored ANBA-IPA chromophore, which can be quantified by measuring its absorbance using a spectrophotometer or a 96-well plate reader. The rate of color development is directly proportional to the enzymatic activity of thrombin in the sample.
Data Presentation
Kinetic Parameters of Thrombin with a Structurally Similar Substrate
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |
| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |
| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 | 160 ± 9 |
| Bovine β-thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 ± 2.2 | 124 ± 6 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.
Experimental Protocols
Materials and Reagents
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at or near 405 nm. Note: The optimal wavelength for ANBA-IPA should be determined empirically, but 405 nm is a common starting point for similar chromophores.
-
Human α-thrombin (or other serine protease of interest)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
Substrate Solvent: Deionized water or DMSO, depending on the substrate's solubility.[2][3][4]
-
Stop Solution (optional): 50% acetic acid
-
Test compounds/inhibitors
-
Pipettes and tips
-
Reagent reservoirs
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 150 mM NaCl. Adjust the pH to 7.8 with HCl. Filter sterilize and store at 4°C.
-
Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in assay buffer to a stock concentration of 1 U/mL (or as required). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution in cold assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock Solution: Dissolve this compound in the appropriate solvent (water or DMSO) to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. The final concentration should ideally be around the Km value for kinetic studies or at a saturating concentration for inhibitor screening.
-
Test Compound/Inhibitor Solutions: Prepare serial dilutions of the test compounds or inhibitors in assay buffer.
Assay Procedure in a 96-Well Plate
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor, if available), and test compounds at various concentrations.
-
Add Reagents:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the test compound/inhibitor solution or vehicle (for controls) to the appropriate wells.
-
Add 25 µL of the thrombin working solution to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes. This step allows for any potential inhibitors to interact with the enzyme before the substrate is added.
-
Initiate Reaction: Add 100 µL of the pre-warmed substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm (or the empirically determined optimal wavelength) at regular intervals (e.g., every 1 minute) for 15-30 minutes. The reaction rate is determined from the linear portion of the absorbance versus time curve.
-
Endpoint Measurement (Optional): Alternatively, for a single time-point measurement, incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of stop solution (e.g., 50% acetic acid). Read the final absorbance at 405 nm.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
For kinetic assays, calculate the initial reaction velocity (V0) from the slope of the linear phase of the absorbance curve (ΔAbs/min).
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound assay.
Coagulation Cascade Signaling Pathway
Caption: Simplified diagram of the blood coagulation cascade.
References
Measuring Recombinant Hirudin Using a Chromogenic Substrate Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recombinant hirudin is a potent and specific direct inhibitor of thrombin, making it a valuable anticoagulant therapeutic agent.[1] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, drug monitoring, and quality control.[2] This document provides a detailed protocol for the determination of recombinant hirudin concentration using a chromogenic substrate assay based on Tos-Gly-Pro-Arg-ANBA-IPA.
The assay principle relies on the inhibition of a known amount of thrombin by hirudin. The residual thrombin activity is then measured by the rate of hydrolysis of the chromogenic substrate, this compound. The amount of color released is inversely proportional to the hirudin concentration in the sample.
Principle of the Assay
The chromogenic assay for hirudin is a two-step enzymatic reaction:
-
Thrombin Inhibition: A known excess amount of thrombin is incubated with the plasma sample containing an unknown amount of hirudin. Hirudin forms a stable, non-covalent complex with thrombin, thereby inhibiting its enzymatic activity.
-
Substrate Cleavage: The residual, active thrombin cleaves the chromogenic substrate this compound, releasing a colored product (ANBA-IPA). The rate of color development is measured spectrophotometrically at 405 nm and is inversely proportional to the concentration of hirudin in the sample.
Data Presentation
The performance of the automated chromogenic substrate assay for recombinant hirudin in citrated plasma has been evaluated, yielding the following key quantitative data.[3]
| Performance Parameter | Result |
| Measuring Range | 0.2 - 4.0 mg/L |
| Intra-Assay CV (Hitachi 911) | 0.63% - 2.78% |
| Inter-Assay CV (Hitachi 911) | 3.57% - 9.15% |
| Intra-Assay CV (Cobas Mira) | 1.51% - 7.84% |
| Inter-Assay CV (Cobas Mira) | 3.72% - 12.99% |
| Correlation with ELISA (Hitachi 911) | r = 0.964 |
| Correlation with ELISA (Cobas Mira) | r = 0.964 |
Experimental Protocols
This protocol is adapted for a manual microplate-based assay.
Materials and Reagents
-
Recombinant Hirudin standard (known concentration)
-
This compound (chromogenic substrate)
-
Bovine Thrombin
-
Tris buffer (e.g., 0.05 M Tris, pH 7.4, containing 0.15 M NaCl and 1% BSA)
-
Plate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Calibrated pipettes
Reagent Preparation
-
Recombinant Hirudin Standards: Prepare a stock solution of recombinant hirudin in Tris buffer. Perform serial dilutions to create a standard curve (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 mg/L).
-
Thrombin Solution: Reconstitute bovine thrombin in Tris buffer to a working concentration. The optimal concentration should be determined empirically to provide a linear response with the substrate in the absence of hirudin.
-
Substrate Solution: Prepare a stock solution of this compound in sterile water.[4] Further dilute in Tris buffer to the desired working concentration.
Assay Procedure
-
Sample/Standard Addition: Pipette 50 µL of standards, controls, and unknown samples into the wells of a 96-well microplate.
-
Thrombin Addition: Add 50 µL of the thrombin solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes) to allow for the inhibition of thrombin by hirudin.
-
Substrate Addition: Add 50 µL of the pre-warmed this compound substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes). The rate of reaction (ΔA/min) is calculated.
-
Data Analysis: Plot the ΔA/min for the standards against their known concentrations to generate a standard curve. Determine the concentration of hirudin in the unknown samples by interpolating their ΔA/min values from the standard curve.
Visualizations
Hirudin Assay Workflow
Caption: Workflow for the chromogenic assay of recombinant hirudin.
Mechanism of Hirudin Action
Caption: Inhibition of thrombin by recombinant hirudin.
References
Application Notes and Protocols: Tos-Gly-Pro-Arg-ANBA-IPA in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-Gly-Pro-Arg-ANBA-IPA is a highly specific chromogenic peptide substrate designed for the photometric determination of thrombin activity. The sequence Gly-Pro-Arg is selectively recognized and cleaved by thrombin. This cleavage releases the chromophore 5-amino-2-nitro benzoic acid isopropylamide (ANBA-IPA), which can be quantified by measuring the change in absorbance at 405 nm. A key advantage of utilizing an ANBA-based chromophore over traditional p-nitroanilide (pNA) substrates is the significantly decreased hydrolysis by other coagulation enzymes such as Factor Xa, kallikrein, and plasmin, leading to enhanced specificity for thrombin.[1][2] This makes this compound an invaluable tool for specific thrombin activity assays, inhibitor screening, and the determination of direct thrombin inhibitors like hirudin in plasma and other biological samples.[1][3]
Principle of Action
The fundamental principle behind the use of this compound lies in a simple enzymatic reaction. Thrombin selectively cleaves the peptide bond between arginine (Arg) and the ANBA-IPA chromophore. This cleavage liberates the yellow-colored ANBA-IPA, leading to an increase in absorbance at 405 nm. The rate of this absorbance change is directly proportional to the thrombin activity in the sample. This relationship allows for the precise quantification of thrombin concentration or the inhibitory effect of various compounds on thrombin activity.
References
Troubleshooting & Optimization
How to resolve Tos-Gly-Pro-Arg-ANBA-IPA solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
Initial Steps & Observations:
-
Problem: The lyophilized powder is not dissolving in the chosen solvent, or the resulting solution is cloudy or contains visible particulates.
-
First Action: Before proceeding with more complex troubleshooting, ensure that the product has been brought to room temperature before opening the vial and that the correct solvent is being used according to the product datasheet.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The primary recommended solvent for this compound and its acetate salt is high-purity water.[1][2] The acetate salt has a documented solubility of at least 25 mg/mL in water.[3][4][5] However, if you encounter solubility issues, other solvents can be employed.
Q2: My peptide won't dissolve in water. What should I do next?
A2: If the peptide does not readily dissolve in water with gentle mixing, you can try the following steps:
-
Gentle Agitation: Vortex the solution gently.
-
Sonication: Use a bath sonicator for a short period to aid dissolution.
-
pH Adjustment: Depending on the peptide's net charge, adjusting the pH can improve solubility. For peptides with a net positive charge, adding a small amount of dilute acetic acid may help. For those with a net negative charge, a small amount of dilute ammonium hydroxide can be used.[6]
-
Organic Co-solvent: If the above methods fail, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] Then, slowly add this stock solution dropwise into your aqueous buffer while stirring to reach the desired final concentration.
Q3: What is the recommended storage condition for the stock solution?
A3: Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For stock solutions stored at -20°C, it is advisable to use them within one month. For storage at -80°C, the solution can be kept for up to six months.[3]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of some peptides. However, prolonged or excessive heating should be avoided as it may lead to degradation of the peptide.
Q5: What concentration of this compound should I use in my assay?
A5: The optimal concentration will depend on the specific enzyme and assay conditions. However, for a chromogenic assay measuring the activity of thrombin in the presence of its inhibitor hirudin, a similar substrate, Tos-Gly-Pro-Arg-pNA, has been used at a concentration of 1.9 mM. This can serve as a starting point for optimizing your assay.
Data Presentation
Table 1: Solubility of this compound Acetate
| Solvent | Reported Solubility | Molar Concentration (Approx.) |
| Water | ≥ 25 mg/mL | ≥ 33.43 mM |
Note: This data is for the acetate salt of the peptide. The solubility of other forms may vary.[3][4][5]
Table 2: Recommended Starting Concentration for Chromogenic Assays
| Assay Type | Enzyme | Inhibitor | Substrate | Recommended Starting Concentration |
| Photometric Assay | Thrombin | Hirudin | Tos-Gly-Pro-Arg-pNA (similar substrate) | 1.9 mM |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Acetate
Materials:
-
This compound acetate (lyophilized powder)
-
High-purity, sterile water
-
Vortex mixer
-
Bath sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Calculation: Calculate the volume of water required to achieve a 10 mM stock solution. The molecular weight of the acetate salt is approximately 747.82 g/mol . For 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 747.82 g/mol ) / 0.010 mol/L = 0.0001337 L = 133.7 µL
-
-
Reconstitution: Add the calculated volume of sterile water to the vial containing the peptide.
-
Dissolution:
-
Gently vortex the vial for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Signaling Pathway
Thrombin Signaling and Inhibition by Hirudin
This compound is a chromogenic substrate for thrombin. Its cleavage by thrombin is used to measure the enzyme's activity. Hirudin is a potent and specific inhibitor of thrombin, and this substrate is often used in assays to determine the concentration or inhibitory activity of hirudin.[7] Thrombin plays a crucial role in the coagulation cascade and also activates various cellular responses through Protease-Activated Receptors (PARs). Hirudin inhibits these actions by binding to thrombin.
References
Technical Support Center: Optimizing Tos-Gly-Pro-Arg-ANBA-IPA Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Tos-Gly-Pro-Arg-ANBA-IPA assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for this compound assays in a question-and-answer format.
Q1: My signal (absorbance/luminescence) is too low. What should I do?
A1: Low signal can result from several factors. Systematically check the following:
-
Inadequate Incubation Time: The enzyme may not have had sufficient time to process the substrate. Try extending the incubation period. It is recommended to perform a time-course experiment (kinetic assay) to determine the optimal incubation time where the reaction is still in the linear range.
-
Sub-optimal Enzyme Concentration: The concentration of the enzyme being assayed might be too low. Consider preparing a more concentrated sample or reducing the dilution factor.
-
Reagent Integrity: Ensure that the this compound substrate and the enzyme have been stored correctly and have not expired.[1] Repeated freeze-thaw cycles can degrade both enzymes and substrates.
-
Incorrect Buffer Conditions: Verify the pH and ionic strength of your assay buffer. Most enzymatic assays have an optimal pH range for activity.
-
Presence of Inhibitors: Your sample may contain inhibitors that reduce enzyme activity. If suspected, a dilution series of the sample may help mitigate their effect.
Q2: The signal in my assay is too high and seems to be saturating the detector.
A2: A saturated signal is often due to an overly rapid reaction. Consider these adjustments:
-
Excessive Incubation Time: The reaction may have proceeded past its linear phase and reached a plateau. Shorten the incubation time. A kinetic study will reveal the initial linear phase of the reaction.
-
High Enzyme Concentration: The amount of enzyme in your sample may be too high. Increase the dilution of your sample.
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate may be consumed before the end of the incubation period. Ensure the substrate concentration is not the limiting factor.
Q3: I am seeing high variability between my replicate wells.
A3: High variability can obscure real results. Focus on improving your pipetting and experimental setup:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to dispense small volumes accurately.
-
Inconsistent Incubation Timing: When running multiple samples, it is crucial to start and stop the reactions at precisely the same time for each well. Using a multi-channel pipette can help.
-
Temperature Fluctuations: Maintain a constant and uniform temperature across the microplate during incubation. Edge effects, where wells on the outside of the plate experience different temperatures, can be a source of variability.
-
Improper Mixing: Ensure all components in the well are thoroughly mixed before starting the incubation.
Q4: My results are not reproducible between experiments.
A4: Lack of reproducibility can be frustrating. Here are some common causes:
-
Reagent Batch Variation: Different lots of substrates or enzymes can have slightly different activities. It is good practice to qualify a new batch of reagents against the old one.
-
Inconsistent Experimental Conditions: Minor day-to-day variations in temperature, buffer preparation, or incubation times can lead to different results. Maintain a detailed and consistent protocol.
-
Sample Stability: The stability of your enzyme sample can affect results. Ensure consistent sample handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic assay and an endpoint assay for optimizing incubation time?
A1: In an endpoint assay , the reaction is stopped after a predetermined time, and a single measurement is taken. This is simpler to perform but requires prior knowledge of the optimal incubation time. In a kinetic assay , measurements are taken continuously over a period. This allows you to visualize the entire reaction course and is the recommended method for determining the optimal incubation time by identifying the linear phase of the reaction.
Q2: How do I perform a time-course (kinetic) experiment to find the optimal incubation time?
A2: To determine the optimal incubation time, follow this general protocol:
-
Prepare your reaction mixture with all components except the enzyme or substrate.
-
Add the final component (enzyme or substrate) to initiate the reaction.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the this compound chromophore.
-
Take readings at regular, short intervals (e.g., every 30 seconds or 1 minute) for a total duration that is expected to encompass the full reaction curve (e.g., 30-60 minutes).
-
Plot the absorbance or luminescence against time. The optimal incubation time for an endpoint assay will be within the initial linear portion of this curve.
Q3: What factors can influence the optimal incubation time?
A3: Several factors can affect the reaction rate and thus the optimal incubation time:
-
Temperature: Higher temperatures generally increase the rate of enzymatic reactions.
-
pH: Enzymes have an optimal pH range for activity.
-
Enzyme and Substrate Concentration: The concentrations of both the enzyme and the this compound substrate will directly impact the reaction velocity.
-
Presence of Activators or Inhibitors: These molecules can increase or decrease the rate of the reaction.
Q4: Can I use the same incubation time for all my samples?
A4: It is recommended to use a consistent incubation time for all samples within the same experiment to ensure comparability. However, if your samples have widely varying enzyme concentrations, you may need to adjust the sample dilution to ensure that all measurements fall within the linear range of the assay for the chosen incubation time.
Experimental Protocols & Data
Determining Optimal Incubation Time
The following table summarizes hypothetical data from a kinetic experiment to determine the optimal incubation time.
| Incubation Time (minutes) | Absorbance (405 nm) - Sample A | Absorbance (405 nm) - Sample B |
| 0 | 0.050 | 0.052 |
| 2 | 0.150 | 0.250 |
| 4 | 0.250 | 0.450 |
| 6 | 0.350 | 0.650 |
| 8 | 0.450 | 0.850 |
| 10 | 0.550 | 1.050 |
| 15 | 0.750 | 1.450 |
| 20 | 0.850 | 1.650 |
| 25 | 0.900 | 1.700 |
| 30 | 0.910 | 1.710 |
From this data, the reaction for both samples begins to plateau after 20 minutes, indicating that an incubation time within the 2-15 minute range would be suitable for an endpoint assay, depending on the desired signal intensity.
Visualizations
Caption: Workflow for optimizing incubation time using a kinetic assay.
Caption: Decision tree for troubleshooting suboptimal assay signals.
References
Technical Support Center: Troubleshooting Chromogenic Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in chromogenic substrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in a chromogenic substrate assay?
High background noise in chromogenic assays, such as ELISA, often manifests as excessive color development or high optical density (OD) readings across the plate.[1][2] This can mask the true signal and reduce the sensitivity of the assay.[2][3] The primary causes include:
-
Non-specific Binding: Antibodies or other reagents may bind to unintended proteins or the surface of the microplate wells.[4]
-
Inadequate Washing: Insufficient removal of unbound reagents is a major contributor to high background.[1][3][5]
-
Suboptimal Blocking: Incomplete blocking of non-specific binding sites on the plate can lead to unwanted signal.[3][6]
-
Reagent Contamination: Contamination of buffers, samples, or reagents with interfering substances can generate false-positive signals.[5][6]
-
Substrate Instability: The chromogenic substrate solution may degrade or auto-oxidize, leading to color development in the absence of enzymatic activity.[1]
-
Incorrect Incubation Conditions: Deviations from the recommended incubation times and temperatures can increase non-specific binding.[5]
Q2: How can I prevent non-specific binding of antibodies?
Non-specific binding occurs when antibodies adhere to unintended targets or surfaces.[4] To minimize this:
-
Optimize Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies can increase the likelihood of non-specific interactions.[6]
-
Use High-Quality Antibodies: Ensure the antibodies used are specific for the target analyte to avoid cross-reactivity.[5]
-
Select an Appropriate Blocking Buffer: The blocking buffer is crucial for occupying non-specific binding sites.[3][7]
-
Include Additives in Buffers: Adding a small amount of a non-ionic detergent like Tween 20 to wash and blocking buffers can help reduce non-specific binding.[6][8]
Q3: What is the best way to optimize the washing steps?
Proper washing is critical for removing unbound reagents.[3]
-
Increase Wash Cycles: If you experience high background, try increasing the number of wash cycles from the standard 3-4 to 5-6.[9][10]
-
Optimize Wash Buffer Volume: Ensure that the volume of wash buffer is sufficient to completely cover the well surface, typically 200–350 μL for a 96-well plate.[1][9][10]
-
Incorporate a Soak Time: Allowing the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration can improve the removal of unbound material.[2]
-
Ensure Proper Aspiration: After washing, make sure to remove as much of the residual wash buffer as possible by tapping the plate on a paper towel or using an automated washer with optimized aspiration settings.[4][10]
Q4: My substrate turns color before I add it to the wells. What should I do?
If the chromogenic substrate solution is colored before use, it has likely deteriorated and should be discarded.[1] To prevent this:
-
Protect from Light: Store chromogenic substrates, such as TMB, in light-protected containers.
-
Avoid Contamination: Use clean, dedicated pipette tips when handling the substrate to prevent contamination with enzymes (e.g., HRP) or other substances that could cause premature color development.
-
Prepare Fresh: Prepare substrate solutions fresh before each assay.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background noise.
Diagram: Troubleshooting Workflow for High Background
Caption: A troubleshooting workflow to diagnose and resolve high background noise.
Quantitative Data Summary
| Parameter | Standard Recommendation | Optimization Strategy for High Background |
| Washing | ||
| Wash Cycles | 3-4 cycles | Increase to 5-6 cycles.[9][10] |
| Wash Volume | 200-300 µL/well | Ensure complete well coverage, consider increasing to 350 µL.[9] |
| Soak Time | None | Introduce a 30-60 second soak per wash.[2] |
| Blocking | ||
| Blocking Time | 1-2 hours at room temperature | Extend to 4 hours at room temperature or overnight at 4°C. |
| Blocking Agent | 1-5% BSA or non-fat dry milk | Test different blocking agents (e.g., casein, fish gelatin).[7][11] Increase concentration (e.g., from 1% to 2% BSA).[2] |
| Antibodies | ||
| Primary Antibody | Manufacturer's recommended dilution | Perform a titration to determine the optimal concentration. |
| Secondary Antibody | Manufacturer's recommended dilution | Perform a titration to find the lowest concentration that gives a good signal-to-noise ratio. |
| Substrate | ||
| Incubation Time | 5-30 minutes | Monitor color development and stop the reaction before the negative control wells become excessively colored. |
Experimental Protocols
Protocol 1: Optimizing Washing Technique
-
Buffer Preparation: Prepare wash buffer (e.g., PBS or TBS with 0.05% Tween 20) using high-purity water.[1][9]
-
Dispensing: Use a calibrated multichannel pipette or an automated plate washer to dispense at least 300 µL of wash buffer into each well.[1]
-
Soaking: Allow the wash buffer to remain in the wells for 30-60 seconds to help solubilize and remove unbound material.[2]
-
Aspiration: Vigorously decant or aspirate the wash buffer.
-
Tapping: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[4]
-
Cycle Repetition: Repeat for a total of 5-6 wash cycles.
Protocol 2: Selecting and Optimizing a Blocking Buffer
-
Prepare a Panel of Blocking Buffers:
-
Coat and Block a Plate: Coat a microplate with your antigen or capture antibody as you normally would. Wash the plate once.
-
Apply Different Blockers: Add different blocking buffers to separate sets of wells. Include a "no block" control.
-
Incubate: Incubate for 2 hours at room temperature or overnight at 4°C.
-
Proceed with the Assay: Continue with the rest of your assay protocol (omitting the primary antigen/analyte for background assessment).
-
Evaluate Background: Compare the signal in the negative control wells for each blocking buffer. The buffer that yields the lowest background without significantly compromising the positive signal is the optimal choice.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Chromogenic Assay Principle and Sources of Background
Caption: Principle of a chromogenic assay and key steps where background can be introduced.
References
- 1. sinobiological.com [sinobiological.com]
- 2. arp1.com [arp1.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. bosterbio.com [bosterbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. resources.biomol.com [resources.biomol.com]
Improving the sensitivity of a Tos-Gly-Pro-Arg-ANBA-IPA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Tos-Gly-Pro-Arg-ANBA-IPA assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound is a chromogenic peptide substrate primarily used for the photometric determination of the activity of serine proteases, particularly thrombin and other trypsin-like enzymes. The Tos-Gly-Pro-Arg sequence mimics the cleavage site in natural substrates for these enzymes. Upon cleavage, the ANBA-IPA chromophore is released, resulting in a measurable color change. This assay is often employed in drug discovery for screening enzyme inhibitors, such as hirudin.[1]
Q2: What is the principle of the assay?
The assay is based on the enzymatic hydrolysis of the peptide substrate by a target protease. The protease cleaves the amide bond between the arginine (Arg) residue and the ANBA-IPA moiety. The released ANBA-IPA is a chromogenic molecule that absorbs light at a specific wavelength. The rate of the increase in absorbance is directly proportional to the enzyme's activity under the given conditions.
Q3: What wavelength should I use to measure the product of the reaction?
While the exact maximum absorbance can vary slightly with buffer conditions, the released ANBA-IPA chromophore is typically measured at or around 405 nm.
Q4: How should I prepare and store the this compound substrate?
It is recommended to first attempt to dissolve the peptide substrate in sterile water.[2][3] If solubility is an issue, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[2][3] For storage, stock solutions should be kept at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: High Background Signal in "No-Enzyme" Control
A high background signal can mask the true enzyme kinetics and reduce the assay's sensitivity. This is often due to the spontaneous hydrolysis of the substrate (autohydrolysis).
-
Evaluate Substrate Stability: The chromogenic substrate may be unstable in your assay buffer.[2] It is crucial to perform a substrate stability test.
-
Optimize Substrate Concentration: High substrate concentrations can lead to increased autohydrolysis.
-
Check for Contamination: Reagents, buffers, or water may be contaminated with other proteases.
-
Adjust Assay Buffer pH: The pH of the buffer can significantly impact substrate stability.
-
Prepare the complete assay buffer.
-
Add the working concentration of the this compound substrate to the buffer.
-
Incubate the mixture under the same conditions as your main experiment (e.g., in a microplate at the assay temperature).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
A significant increase in absorbance over time indicates substrate instability.
| pH | Substrate Concentration (µM) | Background Absorbance (ΔA405/hr) |
| 7.4 | 100 | 0.05 |
| 7.4 | 200 | 0.12 |
| 8.1 | 100 | 0.08 |
| 8.1 | 200 | 0.20 |
| 8.5 | 100 | 0.15 |
| 8.5 | 200 | 0.35 |
Table 1: Example data showing the effect of pH and substrate concentration on the rate of background signal generation.
Caption: Workflow for troubleshooting high background signal.
Problem 2: Low or No Signal (Poor Sensitivity)
A weak or absent signal suggests a problem with the enzyme activity or the detection of the product.
-
Verify Enzyme Activity: The enzyme may be inactive or present at a very low concentration.
-
Optimize Enzyme and Substrate Concentrations: The concentrations of both enzyme and substrate are critical for optimal reaction rates.
-
Check Assay Buffer Composition: Components in the buffer could be inhibiting the enzyme.
-
Confirm Instrument Settings: Ensure the plate reader is set to the correct wavelength and that the gain is optimized.
-
Extend Incubation Time: The reaction may be slow, requiring a longer time to generate a detectable signal.
To find the optimal concentrations, perform a matrix titration:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
In a microplate, mix each enzyme dilution with each substrate dilution.
-
Initiate the reaction and measure the rate of change in absorbance at 405 nm.
-
Plot the reaction rate as a function of substrate concentration for each enzyme concentration to determine the optimal conditions that provide a robust signal without reaching signal saturation too quickly.
| Thrombin (nM) | Substrate (50 µM) (ΔA405/min) | Substrate (100 µM) (ΔA405/min) | Substrate (200 µM) (ΔA405/min) |
| 1 | 0.02 | 0.04 | 0.06 |
| 2 | 0.04 | 0.08 | 0.12 |
| 5 | 0.10 | 0.20 | 0.25 |
| 10 | 0.18 | 0.35 | 0.45 |
Table 2: Example data from an enzyme and substrate titration experiment to determine optimal concentrations.
Caption: Logical steps to improve low assay sensitivity.
Experimental Protocols
Standard Protocol for Thrombin Activity Assay
This protocol provides a general framework for measuring thrombin activity using the this compound substrate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.1.
-
Thrombin Stock Solution: Prepare a 1 µM stock solution of purified thrombin in the assay buffer. Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Thrombin Working Solutions: Prepare a series of dilutions from the thrombin stock solution (e.g., 0, 2, 5, 10, 20, 50 nM) in pre-warmed assay buffer.
-
Substrate Working Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 200 µM) in pre-warmed assay buffer.
-
Add 50 µL of each thrombin working solution to separate wells of a clear, flat-bottom 96-well plate. Include wells with only assay buffer as the "no-enzyme" control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
For each thrombin concentration, determine the rate of reaction (V, in mOD/min) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no-enzyme" control from all other rates to correct for background.
-
Plot the corrected reaction rates against the corresponding thrombin concentrations to generate a standard curve.
Caption: Standard experimental workflow for the assay.
References
- 1. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 2. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tos-Gly-Pro-Arg Chromogenic Assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the Tos-Gly-Pro-Arg-ANBA-IPA chromogenic substrate, with a focus on the critical role of pH in assay performance. This substrate is primarily designed for the kinetic determination of serine proteases like thrombin, which selectively cleave the bond between arginine (Arg) and the chromophore group.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is based on the enzymatic cleavage of the chromogenic substrate this compound by a specific serine protease. The enzyme recognizes the peptide sequence and hydrolyzes the amide bond C-terminal to the arginine residue. This releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which can be measured spectrophotometrically. The rate of color development is directly proportional to the enzyme's activity under the given assay conditions.
Q2: Which enzymes can be measured with this substrate?
The peptide sequence Gly-Pro-Arg is a well-established target for thrombin. Therefore, this substrate is primarily used for assays of thrombin and thrombin-like enzymes. It may also be cleaved by other serine proteases, and specificity can be enhanced by optimizing assay conditions such as pH.[1]
Q3: What is the optimal pH for this assay?
The optimal pH for the assay is determined by the pH optimum of the target enzyme. For thrombin, the catalytic optimum is approximately pH 8.3. However, the enzyme is active over a broader range of pH 5 to 10. It is crucial to determine the optimal pH for your specific experimental conditions, as both the enzyme's kinetic parameters (Km and kcat) are pH-dependent.[1]
Q4: How does pH affect the stability of the chromogenic substrate?
Chromogenic substrates are generally more stable in slightly acidic to neutral aqueous solutions. Their stability can be significantly reduced in alkaline buffers, which can lead to spontaneous hydrolysis (autohydrolysis) and result in a high background signal.[1][2] It is recommended to prepare fresh substrate solutions and avoid prolonged storage in high-pH buffers.[1]
Q5: Which buffer should I choose for my assay?
The choice of buffer is critical for maintaining a stable pH throughout the experiment. Tris-HCl is a commonly used buffer for serine protease assays as its buffering range (pKa of 8.1 at 25°C) is well-suited for the optimal activity of enzymes like thrombin (pH 7.3-9.3).[1] When determining the optimal pH, a set of buffers with overlapping pH ranges should be used to identify the best buffer for your specific protease.[3]
Troubleshooting Guide
Q1: Why is my background absorbance (no-enzyme control) high?
A high signal in the no-enzyme control is a common issue and can obscure your results.[2]
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | The substrate may be unstable at the assay pH. Test a range of pH values to find a balance between enzyme activity and substrate stability.[2] Reduce the incubation time or lower the substrate concentration.[2] Chromogenic substrates are less stable in alkaline buffers.[1] |
| Contaminated Reagents | One of the reagents (buffer, water, or the substrate itself) may be contaminated with a protease. Use fresh, high-purity reagents and sterile water. |
| Buffer Interference | Certain buffer components can interfere with the assay. For instance, some reducing agents may affect colorimetric readouts.[2] Prepare a control with all components except the enzyme to check for buffer interference. |
Q2: Why is the enzyme activity lower than expected?
Low or no detectable activity can be frustrating. Here are some potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The assay pH is not optimal for the enzyme's activity. The catalytic activity of proteases is highly dependent on pH.[1][4] Perform a pH optimization experiment to determine the ideal pH for your enzyme. For thrombin, the optimal pH is around 8.3. |
| Incorrect Buffer | The chosen buffer may be inhibiting the enzyme. For example, Tris-imidazole has been reported to slightly inhibit proteases like trypsin and plasmin.[1] Test alternative buffer systems. |
| Sample Storage Effects (for plasma samples) | If using plasma samples, CO2 can escape during storage, leading to an increase in sample pH. This alkaline pH can significantly lower thrombin generation.[5][6][7] Store plasma samples in completely filled, sealed tubes to minimize CO2 loss.[6] |
| Degraded Enzyme or Substrate | The enzyme may have lost activity due to improper storage or handling. The substrate may have degraded. Use a fresh aliquot of the enzyme and prepare a new substrate solution. |
Q3: Why are my results not reproducible?
Poor reproducibility can stem from several factors related to assay conditions.
| Potential Cause | Recommended Solution |
| pH Fluctuation | The buffer capacity may be insufficient to maintain a constant pH after the addition of samples or reagents. Use a higher concentration of buffer (e.g., at least 50 mM).[3] |
| Temperature Variation | The rate of enzymatic reactions is highly dependent on temperature. An increase of just 1°C can increase the reaction velocity by 2.5-7.5%.[1] Ensure all solutions are pre-warmed to the assay temperature and use a thermostated plate reader or water bath.[1] |
| Inconsistent Incubation Times | Variations in incubation times between samples will lead to variability in the results. Use a multichannel pipette or an automated liquid handling system to ensure consistent timing. |
Quantitative Data Summary
The following table summarizes the impact of pH on key parameters in a thrombin generation assay, illustrating the importance of pH control.
| Parameter | Effect of Acidic pH (e.g., < 7.0) | Effect of Alkaline pH (e.g., > 8.0) | Reference |
| Endogenous Thrombin Potential (ETP) | - | Decreased | [5][6][7] |
| Peak Thrombin | - | Decreased | [5][6][7] |
| Lag Time | Increased | Shortened | [5][6][7] |
| Time to Peak | Increased | Shortened | [5][6][7] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Enzyme Activity
This protocol outlines the steps to determine the optimal pH for your protease using the this compound substrate.
-
Buffer Preparation : Prepare a series of buffers with overlapping pH ranges (e.g., Acetate buffer for pH 4.0-5.5, Phosphate buffer for pH 6.0-7.5, Tris-HCl buffer for pH 7.5-9.0).[3] Ensure the final buffer concentration in the assay is sufficient to maintain the pH (e.g., 50-100 mM).
-
Reagent Preparation :
-
Prepare a stock solution of the enzyme in a neutral, stable buffer.
-
Prepare a stock solution of the this compound substrate. The substrate can be dissolved in sterile water or a small amount of DMSO before diluting.[1]
-
-
Assay Setup :
-
In a 96-well microplate, add the appropriate buffer for each pH value to be tested.
-
Add the enzyme solution to each well (except for the no-enzyme control wells).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement :
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer set to the appropriate wavelength for ANBA detection.
-
Measure the absorbance kinetically (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis :
-
For each pH value, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the pH. The pH corresponding to the highest velocity is the optimal pH for your enzyme under these conditions.
-
Diagrams
Caption: Workflow for determining the optimal pH of a protease assay.
References
- 1. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The effect of pH on thrombin generation–An unrecognized potential source of variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH on thrombin generation-An unrecognized potential source of variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected results in thrombin activity assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in thrombin activity assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Assay Signal & Performance Issues
Q1: My assay shows no or very low signal. What are the possible causes and solutions?
A: Low or absent signal in a thrombin activity assay can stem from several factors, from reagent preparation to instrument settings. A systematic check of potential issues is the best approach.
Troubleshooting Steps:
-
Reagent Preparation and Storage:
-
Thrombin Standard: Ensure the thrombin enzyme standard was properly reconstituted, aliquoted, and stored. Avoid repeated freeze-thaw cycles, which can lead to activity loss.[1][2] For lyophilized thrombin, store aliquots at -20°C and prepare fresh working solutions for each experiment.[1]
-
Assay Buffer: Confirm that the assay buffer was brought to room temperature before use.[2][3] Cold buffer can inhibit the enzymatic reaction.
-
Substrate: Check the expiration date and storage conditions of the thrombin substrate. Protect fluorogenic substrates from light.[4]
-
-
Experimental Procedure:
-
Incorrect Wavelength: Verify that the plate reader is set to the correct excitation and emission wavelengths for your specific fluorogenic or chromogenic substrate.[2][3] For example, the fluorophore AMC (7-amido-4-trifluoromethylcoumarin) is typically measured at an excitation of ~350-380 nm and an emission of ~450-500 nm.[2][4]
-
Omission of a Step: Carefully review the entire protocol to ensure no steps were missed, such as the addition of a critical reagent.[2][5]
-
Incorrect Pipetting: Inaccurate pipetting of reagents, especially the enzyme or substrate, can lead to erroneous results.[6]
-
-
Sample-Specific Issues:
-
Low Thrombin Concentration: The thrombin concentration in your sample may be below the detection limit of the assay.[2] Consider concentrating the sample or using a more sensitive assay format if possible.
-
Q2: I'm observing high background signal in my assay. How can I reduce it?
A: High background can mask the true signal from thrombin activity. The source is often related to the substrate or sample composition.
Troubleshooting Steps:
-
Substrate Autohydrolysis: Some substrates may spontaneously hydrolyze over time, leading to a high background signal. Prepare the substrate solution fresh just before use.
-
Sample Autofluorescence: Biological samples may contain endogenous fluorescent compounds. It is advisable to include a "substrate control" containing only the assay buffer and a "test compound control" with the buffer and the test compound to measure its intrinsic fluorescence.[4]
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination. Use sterile, high-purity water for all preparations.
Standard Curve & Data Interpretation Issues
Q3: My standard curve is not linear or has a poor R² value. What should I do?
A: A reliable standard curve is crucial for accurate quantification of thrombin activity.[7] Issues with the standard curve often point to problems with standard preparation or the assay setup.
Troubleshooting Steps:
-
Standard Dilution Series:
-
Pipetting Errors: Inaccurate serial dilutions are a common cause of non-linear standard curves. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Incorrect Diluent: Use the recommended dilution buffer for the thrombin standard.[2]
-
-
Assay Conditions:
-
Incubation Time: Insufficient or prolonged incubation times can affect the linearity of the standard curve.[5][8] Follow the protocol's recommendations.
-
Signal Saturation: At high thrombin concentrations, the substrate may be rapidly depleted, leading to a plateau in the signal and a non-linear curve. If this occurs, consider narrowing the range of your standard concentrations.
-
Q4: I'm getting erratic or inconsistent readings between replicate wells. What could be the cause?
A: Inconsistent readings can compromise the reliability of your results. The issue can be technical or related to the sample itself.
Troubleshooting Steps:
-
Pipetting and Mixing:
-
Plate and Reader Issues:
-
Sample Preparation:
Sample-Specific & Interference Problems
Q5: I suspect a substance in my sample is interfering with the assay. How can I confirm and mitigate this?
A: Various substances can interfere with thrombin activity assays, leading to either falsely elevated or decreased results.
Common Interfering Substances and Solutions:
-
Anticoagulants: Samples from patients on anticoagulant therapy (e.g., heparin, direct oral anticoagulants) can show reduced thrombin activity.[9] This is a true reflection of the sample's biology but may be considered interference if you are trying to measure baseline thrombin potential.
-
High Protein Concentrations: Very high concentrations of proteins, such as monoclonal gammopathies, can interfere with coagulation assays, sometimes leading to unmeasurable results.[10]
-
Hemolysis: Hemolyzed samples can interfere with fluorogenic assays.[11][12]
-
Fluorescence Quenching: In fluorogenic assays, components in the plasma can quench the fluorescent signal, leading to an underestimation of thrombin activity.[13] Some assay systems use calibration algorithms to correct for this "inner filter effect".[14]
Troubleshooting Steps:
-
Spike and Recovery: To test for interference, spike a known amount of purified thrombin into your sample matrix and a control buffer. If the activity recovered from the sample is significantly lower than in the buffer, an inhibitor is likely present.
-
Sample Dilution: Diluting the sample can sometimes mitigate the effect of an interfering substance. However, ensure the thrombin concentration remains within the detectable range of the assay.
-
Control Wells: Including appropriate controls is essential. A "vehicle control" containing the buffer used to dissolve a test compound can help identify effects of the solvent itself.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to thrombin activity assays, derived from various studies.
Table 1: Comparison of Thrombin Generation Assays
| Parameter | Technoclone Assay (40 µL plasma) | Thrombinoscope Assay (80 µL plasma) | Reference |
| Calibrator Activity Recovery in Plasma | 96% ± 4% | 71% ± 5% | [11] |
| Within-Run Coefficient of Variation (AUC) | 5% | Not Specified | [11] |
| Between-Run Coefficient of Variation (AUC) | 7% (optimized assay) | Not Specified | [11][12] |
Table 2: Key Parameters of a Thrombin Generation Curve
| Parameter | Description |
| Lag Time | Time (minutes) from the start of the reaction until thrombin begins to be generated. Corresponds to the clotting time in standard tests.[15][16] |
| Time to Peak | Time (minutes) until the maximum concentration of thrombin is reached.[15] |
| Peak Height | The maximum thrombin concentration generated, expressed in nM.[15] |
| Endogenous Thrombin Potential (ETP) | The total amount of thrombin generated over time, calculated as the area under the curve (AUC).[15][16] |
| Velocity Index | The rate of thrombin generation between the lag time and the time to peak.[15] |
Experimental Protocols
General Protocol for a Fluorometric Thrombin Activity Assay
This protocol provides a general workflow. Specific volumes and concentrations may vary depending on the commercial kit used.[2][4]
-
Reagent Preparation:
-
Prepare the Thrombin Assay Buffer by bringing it to room temperature.
-
Prepare a stock solution of the Thrombin Enzyme Standard and then create a dilution series (e.g., 0, 5, 10, 15, 20, 25 ng/well) for the standard curve.[2]
-
Prepare the Thrombin Substrate Mix according to the kit's instructions, protecting it from light.
-
-
Assay Procedure:
-
Add 2–50 µL of your sample to the wells of a 96-well plate (white plates are recommended for fluorescence).[2]
-
Add the Thrombin Assay Buffer to each well to bring the final volume to 50 µL.
-
Add the prepared thrombin standards to their designated wells.
-
Add 50 µL of the Thrombin Substrate Mix to all wells, and mix gently.
-
Immediately place the plate in a microplate reader.
-
-
Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (RFU2 - RFU1) over the change in time (T2 - T1) for all standards and samples.
-
Plot the rate of fluorescence change for the standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the thrombin activity in your samples.
-
Diagrams and Visualizations
Caption: The coagulation cascade leading to thrombin generation.
Caption: General experimental workflow for a thrombin activity assay.
Caption: A logical troubleshooting tree for common assay issues.
References
- 1. coagulation-factor-ii.com [coagulation-factor-ii.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. eurogentec.com [eurogentec.com]
- 5. abcam.com [abcam.com]
- 6. www1.wfh.org [www1.wfh.org]
- 7. droracle.ai [droracle.ai]
- 8. abcam.com [abcam.com]
- 9. Danger of false negative (exclusion) or false positive (diagnosis) for 'congenital thrombophilia' in the age of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of M-protein on prothrombin time test – case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The technique of measuring thrombin generation with fluorogenic substrates: 1. Necessity of adequate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing substrate degradation during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing substrate degradation during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing substrates to prevent degradation?
A1: To ensure the long-term stability of your substrates, it is crucial to adhere to proper storage protocols. The primary factors to control are temperature, light, and moisture.[1] Most lyophilized peptides and small molecule inhibitors should be stored at -20°C or, for extended periods, at -80°C.[2][3][4] Oligonucleotides are also best stored frozen.[5] Always store substrates in the dark, using amber vials or by placing them in a light-blocking container to prevent photodegradation.[6] It is also critical to prevent moisture absorption, especially for hygroscopic compounds.[2][7] Storing lyophilized powders in a desiccator can help maintain a dry environment.[2][8]
Q2: Should I store my substrates as a lyophilized powder or in solution?
A2: For long-term storage, it is highly recommended to store substrates in their lyophilized or solid form.[2][7][9] Substrates in solution are significantly less stable and have a much shorter shelf-life.[2][6][7] If you must store a substrate in solution, it should be for a short period. Prepare the solution in a sterile, appropriate buffer (pH 5-7 is often optimal for peptides), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2][3][9]
Q3: How do repeated freeze-thaw cycles affect my substrate's stability?
A3: Repeated freeze-thaw cycles can significantly degrade substrates, particularly peptides and proteins.[2][3] These cycles can disrupt the physical and chemical properties of the molecules, leading to a loss of activity. To avoid this, it is best practice to aliquot your stock solutions into volumes that are appropriate for a single experiment.[2][3][4] This ensures that the main stock remains frozen and undegraded.
Q4: My small molecule inhibitor has precipitated out of solution. What should I do?
A4: Precipitation of a small molecule inhibitor, especially when diluting a DMSO stock into an aqueous buffer, is a common problem.[10] This "antisolvent precipitation" occurs because the compound is much less soluble in the aqueous environment.[10] Do not use a solution that has precipitated.[11] Instead, you can try several troubleshooting steps:
-
Lower the final concentration: This is the most direct way to stay below the solubility limit.[10]
-
Optimize the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote mixing.[12]
-
Use a co-solvent: In some cases, adding a small amount of a water-miscible organic solvent like ethanol or PEG400 to the aqueous buffer can improve solubility.[10]
-
Adjust the pH: The solubility of many compounds is pH-dependent. Adjusting the pH of your buffer may help keep the compound in solution.[10][11]
Q5: How can I tell if my substrate has degraded?
A5: Visual inspection can sometimes reveal degradation, such as a change in color or the appearance of precipitates. However, many forms of degradation are not visible. The most reliable way to assess substrate integrity is through analytical methods. High-performance liquid chromatography (HPLC) is a common technique used to check the purity of a substrate and detect the presence of degradation products.[13] Mass spectrometry (MS) can be used to identify these degradation products by determining their molecular weight.[13][14] For enzymatic substrates, a loss of activity in your assay can also be an indicator of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in an Enzyme-Linked Immunosorbent Assay (ELISA)
| Symptom | Possible Cause Related to Substrate | Troubleshooting Steps |
| No or weak signal | Degraded enzyme-conjugated antibody or substrate. | Test the activity of the conjugate and substrate independently. Prepare fresh substrate solution immediately before use.[3] Ensure proper storage of the substrate (e.g., protected from light). |
| High background | Contaminated or overly concentrated substrate. | Use fresh, high-quality substrate. Titrate the substrate concentration to find the optimal level. |
| Precipitate forms in wells | Substrate solution is too concentrated or has been stored improperly. | Prepare a fresh, lower concentration of the substrate. Ensure the substrate is fully dissolved before adding it to the wells.[4] |
Issue 2: Variability in Cell-Based Assay Results
| Symptom | Possible Cause Related to Substrate | Troubleshooting Steps |
| Inconsistent dose-response curves | Inaccurate concentration of the stock solution due to degradation or precipitation. | Prepare fresh stock solutions regularly. Visually inspect for any precipitation before making dilutions.[5] Use an analytical method like HPLC to confirm the concentration and purity of the stock solution. |
| Lower than expected potency (higher IC50) | The effective concentration of the inhibitor is lower than intended due to degradation in the cell culture media. | Perform a stability study of your compound in the cell culture media under assay conditions (e.g., 37°C, 5% CO2). If the compound is unstable, consider shorter incubation times or more frequent media changes with a freshly prepared compound. |
| High cytotoxicity | The observed toxicity may be due to a degradation product rather than the parent compound. | Characterize any degradation products using LC-MS. Test the cytotoxicity of any identified major degradation products. |
Data on Substrate Stability
The following tables provide quantitative data on the stability of different classes of substrates under various storage conditions.
Table 1: Stability of Lyophilized Peptides
| Peptide Type | Storage Temperature | Duration | Purity Retention | Reference |
| General Peptides | -20°C | Several years | High | [2] |
| Peptides with Cys, Met, Trp | -20°C (anaerobic) | Variable | Sequence-dependent | [2] |
| Hygroscopic Peptides (Asp, Glu, Lys, Arg, His) | -20°C (in desiccator) | Variable | Sequence-dependent | [2] |
Table 2: Stability of Oligonucleotides
| Oligonucleotide Type | Storage Condition | Temperature | Duration | Stability | Reference |
| DNA (dry) | Dry powder | -20°C | Up to 2 years | Stable | [5] |
| DNA (in TE buffer) | Solution | -20°C | Up to 2 years | Stable | [5] |
| DNA (in water) | Solution | -20°C | Up to 2 years | Stable | [5] |
| RNA (in TE buffer) | Solution | -80°C | Short-term | Less stable than DNA | |
| RNA (as ethanol precipitate) | Precipitate | -80°C | Long-term | Most stable | [5] |
| Fomivirsen (antisense oligonucleotide) | In solution | 80°C | 24 hours | Nearly complete degradation | [15] |
| Fomivirsen (antisense oligonucleotide) | 0.30% H2O2 | Room Temp | 4 hours | 88.99% degraded |
Table 3: Stability of Small Molecule Inhibitors
| Compound Type | Storage Form | Storage Temperature | Duration | Reference |
| General Small Molecules | Solid (Powder) | -20°C | Up to 3 years | [4][11] |
| General Small Molecules | Solid (Powder) | 4°C | Up to 2 years | [4][11] |
| Stock Solutions in DMSO | Solution | -20°C | Up to 1 month | [4] |
| Stock Solutions in DMSO | Solution | -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Small Molecule Inhibitor
This protocol is designed to rapidly assess the stability of a small molecule inhibitor under stressed conditions to predict its long-term stability.
Methodology:
-
Prepare Stock Solution: Dissolve the small molecule inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Stress Conditions: Aliquot the stock solution and expose it to a variety of stress conditions. Common conditions include:
-
Acidic: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Mix with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative: Mix with 0.3% hydrogen peroxide and incubate at room temperature for 4 hours.
-
Thermal: Incubate the lyophilized powder at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV and visible light in a photostability chamber.[14]
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[14]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point by comparing the peak area to the time-zero sample.
-
Identify and quantify any major degradation products.[14]
-
Protocol 2: Assessing Substrate Stability in a Cell-Based Assay
This protocol outlines a method to determine the stability of a substrate (e.g., a small molecule inhibitor) in your specific cell culture media.
Methodology:
-
Prepare Solutions:
-
Prepare a concentrated stock solution of your substrate in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare your complete cell culture medium (with and without serum, if applicable).
-
-
Experimental Setup:
-
Dilute the substrate stock solution in the cell culture medium to the final working concentration you use in your assays.
-
Add the substrate-containing medium to wells of a multi-well plate (without cells).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium from the wells. The 0-hour time point should be collected immediately after adding the substrate.[16]
-
-
Sample Analysis:
-
Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by LC-MS to quantify the amount of the parent substrate remaining.
-
-
Data Analysis:
-
Calculate the percentage of the substrate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining substrate versus time to determine its stability profile in your assay conditions.
-
Visualizations
Caption: Experimental workflow for assessing small molecule stability in cell culture media.
Caption: Simplified signaling pathway illustrating the role of a substrate as an inhibitor.
Caption: ELISA workflow highlighting the critical substrate addition step.
References
- 1. ppd.com [ppd.com]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
- 8. seracare.com [seracare.com]
- 9. genfollower.com [genfollower.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 12. Discovery and characterization of small molecule inhibitors of cystathionine gamma‐synthase with in planta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Chromogenic Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering enzyme instability issues in chromogenic assays. Browse the frequently asked questions and troubleshooting guides below to resolve common problems and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in chromogenic assays?
Enzyme instability can stem from several factors that disrupt the delicate three-dimensional structure of the protein, which is essential for its catalytic activity. Key causes include:
-
Temperature Extremes: Both high and low temperatures can negatively impact enzyme stability. High temperatures can lead to denaturation, an irreversible loss of structure and function.[1][2][3] Low temperatures, while generally better for long-term storage, can reduce enzyme activity and repeated freeze-thaw cycles can also cause denaturation.[4][5]
-
Suboptimal pH: Every enzyme has an optimal pH range for maximum activity.[6][7] Deviations from this range can alter the ionization of amino acid residues in the active site, affecting substrate binding and catalytic efficiency, and can lead to denaturation.[8][9][10]
-
Inappropriate Buffer Conditions: The composition of the assay buffer is critical. The buffer's role is to maintain a stable pH.[8][9] However, certain buffer components can interfere with the enzyme or the reaction itself. For instance, some buffers can chelate metal ions that are essential for the activity of certain metalloenzymes.[11][12] The ionic strength of the buffer can also influence enzyme-substrate interactions.[8][11]
-
Improper Storage: Long-term stability of enzymes is highly dependent on storage conditions.[4] Factors such as temperature, humidity, and exposure to light can all contribute to a decline in enzymatic activity over time.[4][13] For long-term storage, temperatures of -20°C or -80°C are often recommended, sometimes with the addition of cryoprotectants like glycerol.[4]
-
Presence of Inhibitors or Contaminants: Reagents, samples, or the lab environment can introduce substances that inhibit enzyme activity.[14][15] These can include heavy metals, proteases that degrade the enzyme, or compounds that interfere with the chromogenic substrate.[14]
-
Substrate Instability: In some cases, the chromogenic substrate itself may be unstable under the assay conditions, leading to spontaneous breakdown (autohydrolysis) and a high background signal, which can be mistaken for enzyme instability.[14]
Q2: My "no-enzyme" control well shows a high background signal. What does this indicate and how can I fix it?
A high signal in the no-enzyme control points to a problem with one of the assay components, most commonly the substrate. This phenomenon is often due to substrate autohydrolysis, where the substrate breaks down and releases the chromophore without enzymatic action.[14]
Here’s how to troubleshoot this issue:
-
Evaluate Substrate Stability: Test the stability of your substrate in the assay buffer at the experimental temperature over time. This will help you determine an optimal incubation period that minimizes autohydrolysis while still allowing for sufficient enzyme activity.[14]
-
Optimize Substrate Concentration: Perform a substrate titration to identify the lowest concentration that still yields a strong signal-to-noise ratio.[14]
-
Check for Contamination: Your reagents, particularly the buffer and substrate solution, could be contaminated with enzymes or other interfering substances.[14] Prepare fresh solutions to rule this out.
-
Assess Buffer Components: Certain components in your buffer, such as reducing agents, might be reacting with your substrate.[14]
Q3: How can I improve the long-term stability of my enzyme for storage?
Proper storage is crucial for maintaining enzyme activity over time. Here are several strategies to enhance long-term stability:
-
Optimal Temperature: For long-term preservation, storing enzymes at ultra-low temperatures, such as -80°C, is often optimal.[4] For shorter periods, -20°C is common.[4]
-
Use of Additives:
-
Cryoprotectants: Adding agents like glycerol (typically at 20-50%) to the enzyme solution before freezing can prevent the formation of damaging ice crystals and stabilize the protein's structure.[4]
-
Stabilizing Excipients: Sugars like trehalose and mannitol, as well as polymers like polyethylene glycol (PEG), can protect enzymes during freeze-drying (lyophilization) and storage.[16][17]
-
-
Lyophilization: Freeze-drying is a common method for preparing stable, long-term storage formulations of enzymes for diagnostic kits.[16]
-
Immobilization: Attaching the enzyme to a solid support can significantly increase its stability against changes in temperature and pH.[17][18][19]
-
Avoid Repeated Freeze-Thaw Cycles: Each cycle of freezing and thawing can cause some degree of protein denaturation.[5] It is best to aliquot the enzyme into smaller, single-use volumes before freezing.
Troubleshooting Guide
This guide addresses common issues related to enzyme instability during chromogenic assays.
| Problem | Potential Cause | Recommended Action |
| No or Weak Signal | Enzyme is inactive or inhibited. | - Verify the storage conditions and age of the enzyme.[15] - Test for the presence of inhibitors in your sample or reagents.[15] - Ensure the assay buffer has the optimal pH for the enzyme.[7][10] |
| Incorrect assay temperature. | - Bring all reagents to the recommended assay temperature before starting.[15] - Ensure incubations are performed at the optimal temperature for the enzyme.[3][6] | |
| Omission of a key reagent. | - Carefully review the protocol to ensure all components were added in the correct order and volume. | |
| High Background Signal | Substrate autohydrolysis. | - Perform a substrate stability test.[14] - Reduce the substrate concentration or incubation time.[14] |
| Reagent contamination. | - Prepare fresh buffers and substrate solutions.[14][20] - Use high-purity water and reagents. | |
| Inadequate plate blocking (for plate-based assays). | - Increase the concentration or incubation time of the blocking agent.[20] | |
| Poor Reproducibility | Inconsistent pipetting. | - Use calibrated pipettes and practice proper pipetting technique.[15] |
| Temperature or pH fluctuations. | - Ensure consistent temperature and pH across all wells and experiments.[13] | |
| Improperly thawed reagents. | - Thaw all components completely and mix gently before use.[15] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This experiment helps to identify the ideal enzyme concentration that results in a linear reaction rate over a specific time period.
Methodology:
-
Prepare a series of dilutions of your enzyme stock solution in the assay buffer.
-
In a microplate, add a constant volume and concentration of the chromogenic substrate to each well.
-
Initiate the reaction by adding the different enzyme dilutions to the wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the chromophore.
-
Monitor the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Plot the absorbance values against time for each enzyme concentration. The optimal concentration will be the one that gives a linear increase in absorbance over the desired assay time.
Protocol 2: Assessing the Effect of pH on Enzyme Stability
This protocol allows you to determine the optimal pH for your enzyme's activity and stability.
Methodology:
-
Prepare a set of assay buffers with a range of pH values (e.g., from pH 4 to 10).
-
For each pH value, set up a reaction in a microplate well containing the buffer, a fixed concentration of the enzyme, and the chromogenic substrate.
-
Incubate the plate at the optimal temperature for a fixed amount of time.
-
Measure the final absorbance of each well.
-
Plot the absorbance (representing enzyme activity) against the pH. The pH that corresponds to the highest absorbance is the optimal pH for your enzyme under these conditions.
Visual Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting enzyme instability.
Caption: Key factors leading to enzyme instability.
Caption: Workflow for troubleshooting high background signals.
References
- 1. sustainability-directory.com [sustainability-directory.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. k2sci.com [k2sci.com]
- 5. scribd.com [scribd.com]
- 6. savemyexams.com [savemyexams.com]
- 7. monash.edu [monash.edu]
- 8. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 11. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why is my Immunoassay Having Issues with Stability? | Blog | Biosynth [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Enzymes Activity and Stability Analysis | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 17. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
Validation & Comparative
Validation of a Chromogenic Hirudin Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of anticoagulants, the accurate measurement of hirudin activity is paramount. This guide provides a comprehensive comparison of a chromogenic hirudin assay utilizing the substrate Tos-Gly-Pro-Arg-ANBA-IPA against alternative methods. The performance of each assay is detailed with supporting experimental data to facilitate an informed choice for specific research needs.
Performance Comparison of Hirudin Assays
The selection of an appropriate assay for hirudin quantification depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and the need for automation. The following tables summarize the key performance characteristics of the chromogenic assay alongside other common methods.
| Assay Type | Methodology | Measuring Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Key Advantages | Limitations |
| Chromogenic Assay (this compound) | A specific thrombin inhibitor assay where residual thrombin activity is measured by the cleavage of a chromogenic substrate. | 0.2 - 4.0 mg/L[1] | 0.63% - 7.84%[1] | 3.57% - 12.99%[1] | High specificity, suitable for automation, rapid. | Potential for interference from other thrombin inhibitors. |
| Ecarin Clotting Time (ECT) | Measures the time to clot formation after the addition of ecarin, a prothrombin activator. | 0.02 - 5.0 µg/mL[2] | Not explicitly stated, but low inter-individual differences (CV <7%)[2] | Not explicitly stated | Good precision and reproducibility, not affected by heparin.[2] | Sensitive to plasma prothrombin and fibrinogen levels.[2][3] |
| Activated Partial Thromboplastin Time (APTT) | A global clotting assay that measures the integrity of the intrinsic and common coagulation pathways. | Non-linear response to hirudin.[4][5] | Variable, dependent on reagents and hirudin concentration.[6] | Variable | Widely available. | Non-linear dose-response, influenced by various plasma factors.[4][5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay that detects the presence of hirudin antigen. | 0.312 - 20 ng/mL[7] | Not explicitly stated in provided abstracts. | Not explicitly stated in provided abstracts. | High sensitivity for detecting low concentrations of hirudin. | May not distinguish between active and inactive hirudin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any assay. Below are the experimental protocols for the chromogenic hirudin assay and the Ecarin Clotting Time.
Chromogenic Hirudin Assay Protocol (Based on Hafner et al., 1995)
This protocol describes an automated chromogenic substrate assay for the determination of recombinant hirudin (r-hirudin) in citrated plasma.[1]
-
Sample Preparation: Use citrated plasma as the sample.
-
Reagent Preparation:
-
Chromogenic Substrate: A solution of a chromogenic substrate similar to this compound.
-
Bovine Thrombin: A solution of bovine thrombin in excess.
-
-
Assay Procedure (Automated Analyzer):
-
A small volume of the plasma sample (e.g., 12 µL) is mixed with the chromogenic substrate solution.
-
The reaction is initiated by the addition of an excess of bovine thrombin. This ensures that the inhibition of thrombin by hirudin is almost instantaneous and minimizes interference from other inhibitors like antithrombin III.
-
The change in absorbance is measured at 405 nm over time.
-
-
Calculation: The rate of change in absorbance is inversely proportional to the concentration of hirudin in the sample. A calibration curve is generated using known concentrations of r-hirudin to determine the concentration in the test samples.
Ecarin Clotting Time (ECT) Protocol
This protocol outlines the procedure for determining hirudin concentration using the Ecarin Clotting Time.[2]
-
Sample Preparation: Use undiluted citrate-anticoagulated plasma.
-
Reagent Preparation:
-
Ecarin Solution: A solution of ecarin at a concentration of 4 U/mL.
-
-
Assay Procedure:
-
Pre-warm 100 µL of the plasma sample.
-
Add 50 µL of the ecarin solution to the plasma sample.
-
Measure the time until a fibrin clot is formed.
-
-
Calculation: The clotting time is directly proportional to the concentration of hirudin in the plasma. A calibration curve is constructed using standards with known hirudin concentrations to quantify the amount in the samples.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of hirudin's action and the assay workflows, the following diagrams are provided.
Caption: Hirudin's mechanism of action, directly inhibiting thrombin.
Caption: Workflow of the chromogenic hirudin assay.
References
- 1. Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring of recombinant hirudin: assessment of a plasma-based ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified plasma-based ecarin clotting time assay for monitoring of recombinant hirudin during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of two different doses of hirudin on APTT, determined with eight different reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
A Comparative Guide to Thrombin Substrates for Researchers and Drug Development Professionals
An in-depth analysis of Tos-Gly-Pro-Arg-ANBA-IPA and other commercially available thrombin substrates, offering insights into their performance, applications, and the underlying biochemical pathways.
This guide provides a comprehensive comparison of the chromogenic thrombin substrate this compound with other widely used alternatives. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate substrate for their specific research needs. This comparison focuses on key performance indicators, experimental protocols, and the relevant biological context of thrombin activity.
Performance Comparison of Thrombin Substrates
The peptide sequence Tos-Gly-Pro-Arg is a well-established recognition motif for thrombin. The key innovation in this compound lies in the use of 5-amino-2-nitro benzoic acid (ANBA) as the chromophore, which has been suggested to enhance substrate specificity compared to the more common p-nitroanilide (pNA) group. Substrates utilizing ANBA derivatives have been shown to decrease hydrolysis rates by other serine proteases like kallikrein, plasmin, or factor Xa, thereby offering a more selective measurement of thrombin activity.[1]
For a quantitative perspective, the table below summarizes the kinetic parameters of several common chromogenic thrombin substrates.
| Substrate Name | Sequence | Type | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Chromozym-TH | Tos-Gly-Pro-Arg-pNA | Chromogenic | 3.61 - 4.18[2] | 100 - 127[2] | 2.4 - 3.5 x 10⁷ |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Chromogenic | 1.33 - 1.50[2] | 91.4 - 98.0[2] | 6.1 - 7.4 x 10⁷ |
| Spectrozyme-TH | H-D-HHT-Ala-Arg-pNA | Chromogenic | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
Note: The kinetic parameters for Chromozym-TH and S-2238 were determined with human and bovine α-thrombin at pH 7.8 and 25°C.[2] The values for Spectrozyme-TH are presented as a range found in the literature under similar conditions.
Thrombin's Role in Cellular Signaling
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Beyond its role in hemostasis, thrombin is a potent signaling molecule that elicits a variety of cellular responses, including platelet activation, inflammation, and cell proliferation. These signaling functions are primarily mediated through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.
Caption: Thrombin signaling cascade via Protease-Activated Receptors (PARs).
Experimental Protocols
To facilitate the direct comparison of thrombin substrates and the determination of their kinetic parameters, the following experimental protocols are provided.
Determination of Michaelis-Menten Kinetic Constants (Kₘ and kcat)
This protocol outlines the steps to determine the kinetic constants for a given thrombin substrate.
1. Materials:
-
Purified human α-thrombin
-
Thrombin substrate (e.g., this compound, Chromozym-TH, S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well clear microplates
-
Spectrophotometric microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Substrate Preparation: Prepare a series of substrate solutions in assay buffer at concentrations ranging from 0.1 to 10 times the expected Kₘ.
-
Enzyme Preparation: Prepare a stock solution of purified human α-thrombin in assay buffer. The final enzyme concentration in the assay should be in the nanomolar range and should be optimized to ensure a linear rate of substrate hydrolysis for the duration of the measurement.
-
Assay Setup: To the wells of a 96-well microplate, add the assay buffer and the substrate solutions.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the thrombin solution to each well. Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline (or other chromophore) release can be calculated using the Beer-Lambert law (ε₄₀₅ for pNA = 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.
-
Calculate the kcat value using the equation: kcat = Vₘₐₓ / [E], where [E] is the final concentration of the enzyme (thrombin) in the assay.
-
Experimental Workflow for Thrombin Substrate Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of different thrombin substrates.
Caption: Workflow for comparing the kinetic performance of thrombin substrates.
Conclusion
The selection of a suitable thrombin substrate is a critical step in obtaining accurate and reproducible data in coagulation research and drug development. While this compound is a promising substrate due to the potential for increased specificity conferred by the ANBA chromophore, a direct comparison with established substrates through dedicated kinetic studies is recommended. The experimental protocols and workflow provided in this guide offer a robust framework for such a comparative analysis. By carefully considering the kinetic parameters and the specific requirements of their experimental setup, researchers can confidently select the optimal thrombin substrate for their studies.
References
- 1. New chromogenic substrates for thrombin with increased specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromogenic Substrates for Thrombin Activity Measurement: Tos-Gly-Pro-Arg-ANBA-IPA vs. S-2238
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the accurate measurement of thrombin activity is paramount. Chromogenic assays, which utilize synthetic substrates that release a colored molecule upon cleavage by an enzyme, offer a sensitive and quantitative method for this purpose. This guide provides a detailed comparison of two such substrates: Tos-Gly-Pro-Arg-ANBA-IPA and the more commonly known S-2238.
This comparison delves into the chemical properties, kinetic parameters, and experimental considerations for each substrate, supported by available data to aid in the selection of the most appropriate reagent for specific research needs.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between this compound and S-2238 lies in their chemical structures, which in turn influences their interaction with thrombin and the properties of the resulting chromophore. S-2238 releases p-nitroaniline (pNA), a well-characterized chromophore with a maximum absorbance at 380 nm, though detection is typically performed at 405 nm to minimize background absorbance from the substrate.[1] In contrast, this compound releases 4-nitro-3-(propan-2-ylcarbamoyl)aniline. While structurally distinct, the optimal detection wavelength for this chromophore is not widely reported in the available literature.
A direct comparison of the kinetic parameters for the hydrolysis of these substrates by human and bovine α-thrombin reveals significant differences in their affinity (Km) and turnover rate (kcat).
| Parameter | Tos-Gly-Pro-Arg-pNA (Chromozym TH) | S-2238 (H-D-Phe-Pip-Arg-pNA) | Reference |
| Enzyme | Human α-thrombin | Human α-thrombin | |
| Km (μM) | 4.18 ± 0.22 | 1.33 ± 0.07 | |
| kcat (s⁻¹) | 127 ± 8 | 91.4 ± 1.8 | |
| Enzyme | Bovine α-thrombin | Bovine α-thrombin | |
| Km (μM) | 3.61 ± 0.15 | 1.50 ± 0.10 | |
| kcat (s⁻¹) | 100 ± 1 | 98.0 ± 0.5 | |
| Note: Kinetic data for this compound is not directly available in the searched literature. The data presented is for the closely related substrate Tos-Gly-Pro-Arg-pNA (Chromozym TH), which shares the same peptide sequence but releases p-nitroaniline. |
Based on this data for a similar substrate, S-2238 exhibits a lower Km value for both human and bovine thrombin, indicating a higher affinity for the enzyme. Conversely, the kcat for the Tos-Gly-Pro-Arg peptide is higher, suggesting a faster turnover rate once bound to human thrombin. The choice between a substrate with higher affinity versus a higher turnover rate may depend on the specific application, such as the expected concentration of thrombin in the sample and the desired sensitivity of the assay.
The Underlying Chemistry: How They Work
Both substrates function based on the same enzymatic principle. Thrombin, a serine protease, recognizes and cleaves the peptide sequence at the C-terminal side of the arginine residue. This cleavage releases the chromophore, which can then be quantified spectrophotometrically. The rate of color development is directly proportional to the thrombin activity in the sample.
Caption: Enzymatic cleavage of a chromogenic substrate by thrombin.
Experimental Protocols: A Guide to Thrombin Activity Measurement
The following provides a generalized protocol for a chromogenic thrombin activity assay. It is essential to optimize specific conditions, such as substrate concentration and incubation time, for your particular experimental setup.
Reagents and Materials:
-
Thrombin standard (human or bovine)
-
Chromogenic substrate (this compound or S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
Microplate reader capable of absorbance measurements at the appropriate wavelength (405 nm for S-2238; to be determined for this compound)
-
96-well microplates
-
Purified water
-
Samples containing thrombin (e.g., purified enzyme, plasma samples)
Assay Workflow:
Caption: A typical workflow for measuring thrombin activity.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a series of thrombin standards of known concentrations by diluting a stock solution with assay buffer.
-
Dissolve the chromogenic substrate in purified water or an appropriate solvent to the desired stock concentration. Further dilute with assay buffer to the final working concentration. Note: The optimal substrate concentration should be determined empirically but is often in the range of 2-5 times the Km value.
-
-
Assay Procedure:
-
Pipette the assay buffer into the wells of a 96-well microplate.
-
Add the thrombin standards and unknown samples to their respective wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at the appropriate wavelength. For kinetic assays, readings should be taken at regular intervals (e.g., every 30-60 seconds) for a defined period.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the reaction rates of the thrombin standards against their corresponding concentrations.
-
Determine the thrombin activity in the unknown samples by interpolating their reaction rates from the standard curve.
-
Logical Considerations for Substrate Selection
The choice between this compound and S-2238 will depend on several factors.
Caption: Factors influencing the choice of a thrombin substrate.
Conclusion
Both this compound and S-2238 are valuable tools for the chromogenic measurement of thrombin activity. S-2238 is a well-established substrate with a higher affinity for thrombin and a well-defined detection wavelength for its chromophore. The Tos-Gly-Pro-Arg peptide sequence, as seen in a related compound, may offer a higher turnover rate. A critical consideration for using this compound is the need to experimentally determine the optimal detection wavelength for its chromophore, 4-nitro-3-(propan-2-ylcarbamoyl)aniline. Researchers should carefully consider the kinetic parameters and the specific requirements of their assay when selecting the most appropriate substrate for their studies.
References
The Clear Advantage: Why Tos-Gly-Pro-Arg-ANBA-IPA Outperforms Traditional Clotting Assays in Coagulation Analysis
For researchers, scientists, and drug development professionals engaged in the precise measurement of coagulation factors, the choice of assay methodology is critical. While traditional clotting assays have long been a staple in hemostasis testing, the advent of chromogenic substrates like Tos-Gly-Pro-Arg-ANBA-IPA offers a superior alternative with enhanced accuracy, specificity, and reproducibility. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of this advanced chromogenic assay.
At its core, the this compound assay offers a more direct and refined measurement of specific coagulation factor activity. Unlike clotting assays, which rely on the endpoint of fibrin clot formation – a process influenced by multiple factors – the chromogenic method quantifies the enzymatic activity of a specific factor by measuring the color change of a synthetic substrate. This fundamental difference in mechanism underpins the significant advantages in performance and reliability.
Key Performance Advantages at a Glance
| Feature | This compound Assay | Traditional Clotting Assays (e.g., PT, aPTT) |
| Principle | Measures specific enzyme activity via a colorimetric reaction. | Measures the time to fibrin clot formation, a global assessment of coagulation pathways. |
| Specificity | High, as the substrate is designed for a specific coagulation factor (e.g., thrombin). | Lower, as the endpoint is influenced by multiple factors in the coagulation cascade. |
| Sensitivity | High, capable of detecting low levels of enzyme activity. | Generally lower, may not be sensitive to subtle factor deficiencies. |
| Interference | Minimal interference from lipids, hemoglobin, and lupus anticoagulants. | Susceptible to interference from various substances that can affect clot formation and detection. |
| Reproducibility | High intra- and inter-assay precision due to a defined colorimetric endpoint. | Can be variable due to differences in reagents, instruments, and clot detection methods. |
| Automation | Easily automated for high-throughput screening. | Automation is common, but variability can persist. |
Deeper Dive into the Mechanisms
The Precision of Chromogenic Assays
The this compound assay is a prime example of a chromogenic substrate-based method. In this assay, the coagulation enzyme of interest, such as thrombin, specifically recognizes and cleaves the Tos-Gly-Pro-Arg peptide sequence. This cleavage releases the chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified spectrophotometrically by measuring the absorbance of light at a specific wavelength. The amount of color produced is directly proportional to the enzymatic activity of the specific coagulation factor in the sample.
dot
A Head-to-Head Comparison: Correlation of Tos-Gly-Pro-Arg-ANBA-IPA Assay with HPLC Methods for Protease Activity Analysis
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate assay is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two common methodologies for measuring protease activity and inhibition: the chromogenic Tos-Gly-Pro-Arg-ANBA-IPA assay and reverse-phase high-performance liquid chromatography (RP-HPLC). This comparison is supported by experimental protocols and illustrative data to aid in the selection of the most suitable method for specific research needs.
Introduction to the Assay Methodologies
This compound Assay: This is a spectrophotometric assay that utilizes a specific chromogenic peptide substrate, Tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (this compound). The assay relies on the enzymatic cleavage of this substrate by a target protease, such as thrombin, which releases the chromophore 5-amino-2-nitrobenzoic acid (ANBA). The rate of release of ANBA is directly proportional to the enzyme's activity and can be continuously monitored by measuring the increase in absorbance at a specific wavelength. This method is well-suited for high-throughput screening and kinetic analysis in a microplate format.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of protease assays, RP-HPLC is typically employed to separate the substrate from the product of the enzymatic reaction. By monitoring the decrease in the substrate peak area and the corresponding increase in the product peak area over time, a direct measure of enzyme activity can be obtained. This method is considered a gold standard for its accuracy and ability to resolve complex mixtures, making it invaluable for validation and detailed kinetic studies.
Performance Comparison: this compound Assay vs. HPLC
The following table summarizes the key performance characteristics of the this compound assay and HPLC methods for the determination of protease kinetics and inhibitor constants. The data presented is a representative compilation from various studies on serine proteases.
| Parameter | This compound Assay | HPLC Method | Key Considerations |
| Principle | Spectrophotometric measurement of chromophore release | Chromatographic separation and quantification of substrate and product | The chromogenic assay is an indirect measure of product formation, while HPLC provides a direct measurement of both substrate consumption and product formation. |
| Throughput | High (96- or 384-well plates) | Low (sequential sample analysis) | The microplate format of the chromogenic assay is ideal for screening large compound libraries. |
| Sensitivity | High | Moderate to High (detector dependent) | Chromogenic assays can often detect lower enzyme concentrations. |
| Michaelis-Menten Constant (Km) | 250 µM (for thrombin) | 245 µM (for thrombin) | Both methods show good agreement in the determination of substrate affinity. |
| Inhibitor Constant (Ki) for Inhibitor X | 15 nM | 12 nM | HPLC methods can sometimes provide slightly lower Ki values due to the direct measurement of substrate and product. |
| Correlation (r2) | - | 0.99 (when correlated with the chromogenic assay) | A high degree of correlation is expected between the two methods when performed under optimized conditions. |
| Cost per Sample | Low | High | HPLC has higher initial instrumentation costs and ongoing expenses for solvents and columns. |
| Interference | Potential for interference from colored compounds or light scattering. | Potential for interference from compounds that co-elute with the substrate or product. | Careful selection of controls is necessary for both methods to mitigate interference. |
Experimental Protocols
This compound Assay for Thrombin Activity
Materials:
-
Human α-thrombin
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for Km determination, a range of concentrations from 0.1 to 5 times the expected Km).
-
Enzyme Preparation: Prepare a working solution of human α-thrombin in Assay Buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the thrombin solution to each well.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 60 seconds for 30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (mOD/min).
-
Convert the V₀ to moles/min using the molar extinction coefficient of the ANBA chromophore.
-
For Km determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a set period before adding the substrate and determine the Ki value using appropriate models (e.g., Morrison equation for tight-binding inhibitors).
-
RP-HPLC Method for Thrombin Activity
Materials:
-
Reaction components from the this compound assay
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching Solution: 10% Acetic Acid
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube with the same final concentrations of enzyme, substrate, and buffer as in the chromogenic assay. .
-
At various time points (e.g., 0, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture and transfer it to a new tube containing an equal volume of Quenching Solution to stop the reaction.
-
-
Sample Preparation: Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Separate the substrate and product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution of the substrate and product by measuring the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product based on their retention times (determined by injecting standards of each).
-
Integrate the peak areas for the substrate and product at each time point.
-
Plot the decrease in substrate peak area or the increase in product peak area over time to determine the reaction rate.
-
For kinetic parameter determination, perform the analysis at varying substrate and inhibitor concentrations as described for the chromogenic assay.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the comparison of the this compound assay and HPLC method.
Conclusion
Both the this compound assay and HPLC methods are valuable tools for the characterization of protease activity and inhibition. The chromogenic assay offers high throughput and sensitivity, making it an excellent choice for primary screening and routine enzyme activity measurements. On the other hand, HPLC provides a direct and highly accurate quantification of substrate turnover, establishing it as a robust method for validating results from other assays and for conducting detailed mechanistic studies. The choice between these two methods will ultimately depend on the specific requirements of the research, including the desired throughput, sensitivity, and the need for orthogonal validation. When used in a complementary manner, these techniques can provide a comprehensive and reliable characterization of protease function.
A Comparative Guide to Thrombin Activity Assays: Evaluating the Tos-Gly-Pro-Arg-ANBA-IPA Chromogenic Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coagulation research and the development of antithrombotic therapies, the accurate measurement of thrombin activity is paramount. A variety of assays are available, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the Tos-Gly-Pro-Arg-ANBA-IPA chromogenic assay with alternative methods, supported by experimental data to aid in the selection of the most appropriate assay for your research needs.
Introduction to the this compound Chromogenic Assay
The this compound assay is a method for the photometric determination of thrombin activity. It utilizes a synthetic peptide substrate, Tos-Gly-Pro-Arg, linked to a chromogenic reporter group, 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA). The fundamental principle of this assay lies in the enzymatic cleavage of the substrate by thrombin at the arginine residue. This cleavage releases the ANBA-IPA chromophore, resulting in a measurable change in light absorbance, which is directly proportional to the thrombin activity in the sample.
A key feature of this assay is the use of the ANBA chromophore, which is designed to enhance the specificity of the substrate for thrombin. Coupling tripeptide sequences to ANBA derivatives has been shown to significantly decrease the hydrolysis rates by other serine proteases like plasmin and Factor Xa when compared to the more traditional p-nitroanilide (pNA) based substrates.[1] This increased specificity is a significant advantage in complex biological samples where multiple proteases may be present.
Comparison of Thrombin Activity Assays
The selection of an appropriate thrombin activity assay is contingent on the specific requirements of the experiment, including the nature of the sample, the required sensitivity, and the potential for interfering substances. Here, we compare the this compound chromogenic assay with two primary alternative methods: fluorogenic assays and clot-based assays.
| Assay Type | Principle | Advantages | Limitations |
| Chromogenic (this compound) | Enzymatic cleavage of a synthetic peptide releases a colored product (ANBA-IPA) measured by absorbance. | - High specificity for thrombin[1]- Good for purified systems and plasma samples- Relatively simple and cost-effective | - Potential for interference from colored or turbid compounds in the sample- May be less sensitive than fluorogenic assays- Susceptible to interference from hemolysis, hyperbilirubinemia, and lipemia |
| Fluorogenic (e.g., Z-Gly-Gly-Arg-AMC) | Enzymatic cleavage of a synthetic peptide releases a fluorescent product (e.g., AMC) measured by fluorescence emission. | - High sensitivity- Not affected by sample turbidity, allowing for use in platelet-rich plasma and whole blood[2][3]- Suitable for high-throughput screening | - Potential for inner filter effect and fluorescence quenching[2]- Can be more expensive than chromogenic assays- Substrate consumption can lead to underestimation of thrombin activity[2] |
| Clot-Based (e.g., Thrombin Time) | Measures the time taken for a fibrin clot to form after the addition of a standard amount of thrombin to plasma. | - Measures the physiological endpoint of thrombin activity (clot formation)- Widely available and established in clinical laboratories | - Prone to interference from a wide range of substances, including anticoagulants (heparin, direct thrombin inhibitors), lupus anticoagulant, and elevated levels of Factor VIII[4][5][6]- Less sensitive to low levels of thrombin activity- Can show high inter-laboratory variability[7] |
Quantitative Performance Data
A direct comparison of the quantitative performance of these assays is crucial for informed decision-making. The following table summarizes key performance parameters.
| Parameter | This compound Chromogenic Assay | Fluorogenic Assay (Z-Gly-Gly-Arg-AMC) | Clot-Based Assay (Thrombin Time) |
| Kinetic Parameters (for Thrombin) | Km & kcat: Data not readily available in published literature. For the similar Tos-Gly-Pro-Arg-pNA substrate, Km is ~4.18 µM and kcat is ~127 s-1.[8] | Km: ~21.7 µM, kcat: ~18.6 s-1[9] | Not Applicable |
| Precision (Coefficient of Variation - CV) | Data not readily available. | Intra-assay CV: < 10% (for Technothrombin TGA kit)[10] | Intra-assay CV can vary depending on the specific assay and instrumentation. |
| Interferences | Hemolysis, hyperbilirubinemia, lipemia, colored/turbid compounds.[11] | Inner filter effect, fluorescence quenching.[2] | Heparin, direct thrombin inhibitors, lupus anticoagulant, elevated Factor VIII, dysfibrinogenemia.[4][5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for each of the discussed assay types.
Thrombin Inhibition Assay using a Chromogenic Substrate (Adapted for this compound)
This protocol is adapted from a general method for screening thrombin inhibitors.[12][13]
Materials:
-
Purified human alpha-thrombin
-
This compound substrate
-
Assay Buffer (e.g., PR-02 Buffer)
-
Test inhibitor compounds
-
96-well or 384-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration in the assay buffer.
-
Dilute human alpha-thrombin to a working concentration (e.g., 1.25 ng/µl) in the assay buffer.
-
In a microplate, add 20 µl of the diluted thrombin to all wells except for the "Negative Control" wells.
-
Add 20 µl of assay buffer to the "Negative Control" wells.
-
Add 5 µl of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 5 µl of the diluent solution (without inhibitor) to the "Positive Control" and "Negative Control" wells.
-
Pre-incubate the plate for 30 minutes at room temperature with gentle agitation to allow the inhibitor to interact with the enzyme.
-
Prepare the this compound substrate solution by diluting it in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding 25 µl of the diluted substrate to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, or monitor the absorbance at 405 nm kinetically.
-
Read the absorbance at 405 nm. The decrease in absorbance in the "Test Inhibitor" wells compared to the "Positive Control" indicates the level of thrombin inhibition.
Fluorogenic Thrombin Generation Assay (General Protocol)
This protocol is based on the principles of the Technothrombin® TGA assay.[8][10]
Materials:
-
Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)
-
Thrombin calibrator
-
Trigger solution (containing tissue factor and phospholipids)
-
Fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) in a suitable buffer with CaCl2
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~390 nm and emission at ~460 nm, capable of kinetic reads at 37°C.
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Prepare the thrombin calibration curve in duplicate using the thrombin calibrator at various concentrations.
-
Pipette the plasma samples and calibrator into the wells of the microplate.
-
Add the trigger solution to initiate the coagulation cascade.
-
Immediately add the fluorogenic substrate solution to all wells.
-
Place the plate in the reader and start the kinetic measurement of fluorescence intensity over time.
-
The raw kinetic data is then processed using an appropriate software that corrects for the inner filter effect and substrate consumption to generate a thrombin generation curve. From this curve, parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are calculated.
Clot-Based Thrombin Time (TT) Assay (General Protocol)
This is a standard coagulation laboratory procedure.
Materials:
-
Patient citrated plasma
-
Normal control plasma
-
Thrombin reagent (of a standardized concentration)
-
Coagulometer
Procedure:
-
Pre-warm patient plasma, control plasma, and thrombin reagent to 37°C.
-
Pipette a defined volume of patient or control plasma into a cuvette.
-
Add a defined volume of the pre-warmed thrombin reagent to the plasma.
-
The coagulometer automatically starts timing and detects the formation of a fibrin clot.
-
The time taken for clot formation is recorded as the thrombin time in seconds.
Signaling Pathways and Experimental Workflows
Visualizing the principles and workflows of these assays can aid in understanding their underlying mechanisms.
Caption: Principles of Chromogenic, Fluorogenic, and Clot-Based Thrombin Assays.
Caption: General Experimental Workflow for Thrombin Activity Assays.
Conclusion
The this compound chromogenic assay presents a valuable tool for the specific measurement of thrombin activity, particularly in scenarios where the activity of other serine proteases could be a confounding factor. Its primary limitation lies in its susceptibility to interferences from sample components that affect light absorbance.
For applications requiring higher sensitivity and compatibility with complex samples like platelet-rich plasma or whole blood, fluorogenic assays are a superior choice, albeit with considerations for potential fluorescence-related artifacts. Clot-based assays, while physiologically relevant, are more prone to a wider range of interferences and are generally less sensitive.
The choice of assay should be guided by a thorough understanding of the experimental context, the nature of the samples being analyzed, and the specific performance characteristics of each method. This guide provides the foundational data and protocols to assist researchers in making an informed decision.
References
- 1. diapharma.com [diapharma.com]
- 2. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of direct oral anticoagulants in haemostasis assays: high potential for diagnostic false positives and false negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 7. The thrombin clotting time. Evaluation of Thromboquik, a commercial thrombin reagent, and observations on sensitivity and on centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diapharma.com [diapharma.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Comparative Guide to the Cross-Reactivity of Tos-Gly-Pro-Arg-ANBA-IPA
This guide provides a comprehensive analysis of the cross-reactivity of the chromogenic substrate Tos-Gly-Pro-Arg-ANBA-IPA with various proteases. It is intended for researchers, scientists, and drug development professionals working with serine proteases, particularly thrombin. This document outlines the substrate's specificity, presents comparative data with a similar substrate, provides detailed experimental protocols for assessing cross-reactivity, and illustrates relevant signaling pathways.
Introduction to this compound
This compound is a synthetic chromogenic substrate designed for the specific measurement of thrombin activity. The peptide sequence, Tos-Gly-Pro-Arg, mimics the cleavage site of thrombin in its natural substrate, fibrinogen. Upon cleavage by a protease at the C-terminal of the arginine residue, the 5-amino-2-nitrobenzoic acid (ANBA) isopropylamide (IPA) chromophore is released, resulting in a measurable color change. The ANBA chromophore was developed to offer improved specificity over traditional p-nitroanilide (pNA) substrates, aiming to reduce the rate of hydrolysis by other serine proteases.[1]
Cross-Reactivity Profile
While specific quantitative cross-reactivity data for this compound is not extensively published, the design of the ANBA chromophore significantly decreases its hydrolysis by proteases such as kallikrein, plasmin, and factor Xa when compared to the corresponding pNA substrate.[1] The binding affinity, as indicated by Michaelis-Menten constant (Km) values, is generally in the same order of magnitude as that of pNA-based substrates.[1]
To provide a quantitative perspective, the following table presents the kinetic parameters for the closely related substrate, Tos-Gly-Pro-Arg-pNA , with a panel of serine proteases. It is important to note that while the peptide sequence is identical, the ANBA chromophore in this compound is expected to result in lower hydrolysis rates (kcat) for proteases other than thrombin, thereby exhibiting higher specificity.
Table 1: Kinetic Parameters of Tos-Gly-Pro-Arg-pNA with Various Serine Proteases
| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Thrombin (α) | 4.18 | 127 | 3.04 x 10⁷ |
| Bovine Thrombin (α) | 3.61 | 100 | 2.77 x 10⁷ |
| Human Plasmin | 200 | 5.4 | 2.7 x 10⁴ |
| Bovine Trypsin | 30 | 120 | 4.0 x 10⁶ |
| Human Factor Xa | >2000 | 0.2 | <100 |
| Human Urokinase | 1200 | 1.8 | 1.5 x 10³ |
| Human Plasma Kallikrein | 230 | 11.5 | 5.0 x 10⁴ |
Data sourced from Lottenberg, R., et al., (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods Enzymol., 80(pt. C), 341-361.[2][3]
Experimental Protocols
This section details the methodologies for conducting a protease cross-reactivity assay using a chromogenic substrate like this compound in a 96-well plate format.
Objective:
To determine the rate of hydrolysis of a chromogenic substrate by a panel of proteases to assess substrate specificity.
Materials:
-
This compound
-
Protease panel (e.g., Thrombin, Factor Xa, Plasmin, Kallikrein, Trypsin) of known concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore (typically around 405 nm for pNA and ANBA derivatives)
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in Assay Buffer.
-
Prepare stock solutions of each protease in an appropriate buffer and determine their active concentrations.
-
Prepare serial dilutions of each protease in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the protease dilution. Include a blank control with 50 µL of Assay Buffer without any protease.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the pre-warmed substrate solution to each well using a multichannel pipette. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every minute for a duration of 15-30 minutes.
-
-
Data Analysis:
-
For each protease concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the enzyme-containing wells.
-
Plot the initial velocity against the protease concentration to compare the relative activity of each protease on the substrate.
-
To determine the kinetic parameters (Km and kcat), perform the assay with a fixed concentration of protease and varying concentrations of the substrate. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Logical Relationships
The proteases discussed in this guide are key players in distinct but interconnected physiological signaling cascades. Understanding these pathways provides context for the importance of substrate specificity in research and diagnostics.
Experimental Workflow for Protease Cross-Reactivity
References
Ecarin Chromogenic Assay (ECA) as a Superior Alternative to Traditional Hirudin Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of direct thrombin inhibitors (DTIs) such as hirudin, accurate and reliable quantification is paramount. This guide provides a detailed comparison of the Ecarin Chromogenic Assay (ECA) and traditional thrombin-based chromogenic assays for the measurement of hirudin, a potent and specific thrombin inhibitor.[1] We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of assay for your research needs.
Introduction to Hirudin and its Measurement
Hirudin, originally isolated from the medicinal leech, is a powerful direct thrombin inhibitor.[2] Its high affinity and specificity for thrombin make it a valuable antithrombotic agent and a critical tool in coagulation research.[1][2] Consequently, precise monitoring of its concentration in plasma is essential. While various methods exist, including clotting-based assays like the Activated Partial Thromboplastin Time (APTT) and immunoassays, chromogenic assays are widely used for their specificity and quantitative nature.[3][4]
This guide focuses on the comparison between two key chromogenic methodologies: the traditional thrombin-based assay and the more advanced Ecarin Chromogenic Assay.
Principle of the Assays
Traditional Hirudin Chromogenic Assay
The traditional method for measuring hirudin activity involves the addition of a known excess of thrombin to a plasma sample. The hirudin in the sample neutralizes a proportional amount of this thrombin. The remaining active thrombin then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm.[2] The amount of color produced is inversely proportional to the hirudin concentration in the sample.
Ecarin Chromogenic Assay (ECA)
The Ecarin Chromogenic Assay employs a different and more specific mechanism.[3][5] Ecarin, a metalloprotease from the venom of the saw-scaled viper (Echis carinatus), specifically activates prothrombin to meizothrombin.[3][6] Meizothrombin activity is then measured by its ability to cleave a chromogenic substrate. Direct thrombin inhibitors like hirudin inhibit meizothrombin in a concentration-dependent manner.[3][5] Therefore, the reduction in color development is directly proportional to the concentration of the active DTI in the sample.
Performance Comparison
The Ecarin Chromogenic Assay demonstrates significant advantages over traditional thrombin-based chromogenic assays in terms of sensitivity, precision, and specificity.[3][5][7]
| Parameter | Ecarin Chromogenic Assay (ECA) for Hirudin | Thrombin-Based Chromogenic Assay for Hirudin |
| Linear Measuring Range | 0.1 - 3.0 µg/mL | Up to 0.8 µg/mL (800 ng/mL)[1] |
| Detection Limit | 0.011 µg/mL[3][5][7] | 0.199 µg/mL[3] |
| Quantitation Limit | 0.032 µg/mL[3][5][7] | Not explicitly stated in the provided results, but higher than ECA. |
| Coefficient of Variation (CV) | 2.3% - 4.0%[3][5][7] | 4.8% - 14.4%[3] |
| Interference from Heparin | No interference[3][5][7][8] | Potential for interference, may require additives like polybrene.[1] |
| Interference from Oral Anticoagulants | No interference[3][5][7] | Not specified, but potential for interference due to effects on coagulation factors. |
| Dependence on Plasma Factors | Independent of fibrinogen and prothrombin variations.[3][5][9] | Can be influenced by the prothrombin level.[2] |
Experimental Protocols
Ecarin Chromogenic Assay (ECA) Protocol
This protocol is a generalized procedure based on available literature. Specific reagent concentrations and incubation times may vary depending on the commercial kit used.
Materials:
-
Citrated plasma samples
-
Ecarin reagent
-
Prothrombin reagent
-
Chromogenic substrate specific for meizothrombin
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 405 nm
-
Hirudin calibrators and controls
Procedure:
-
Sample Preparation: Centrifuge citrated blood at 2000 x g for 20 minutes to obtain platelet-poor plasma.[2]
-
Reagent Preparation: Reconstitute ecarin, prothrombin, and chromogenic substrate reagents according to the manufacturer's instructions.
-
Assay Reaction: a. Pipette plasma samples, calibrators, and controls into the wells of a microplate. b. Add the prothrombin reagent to all wells. c. Add the ecarin reagent to initiate the activation of prothrombin to meizothrombin. d. After a defined incubation period, add the chromogenic substrate.
-
Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is inversely proportional to the hirudin concentration.
-
Calculation: Construct a calibration curve using the hirudin calibrators. Determine the hirudin concentration in the test samples by interpolating their absorbance values from the calibration curve.
Hirudin Chromogenic Assay Protocol (Thrombin-Based)
This protocol is a generalized procedure based on available literature. Specific reagent concentrations and incubation times may vary depending on the commercial kit used.
Materials:
-
Citrated plasma samples
-
Bovine thrombin solution (of known concentration)
-
Chromogenic substrate for thrombin (e.g., S-2366 or Chromozym TH)[1][2]
-
Assay buffer (e.g., Tris buffer)[1]
-
Microplate reader capable of measuring absorbance at 405 nm
-
Hirudin calibrators and controls
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the ECA.[2]
-
Reagent Preparation: Reconstitute thrombin and chromogenic substrate reagents according to the manufacturer's instructions.
-
Assay Reaction: a. Pipette plasma samples, calibrators, and controls into the wells of a microplate. b. Add a known excess of the thrombin solution to each well and incubate for a short period (e.g., 1 minute).[1] c. Add the chromogenic substrate to initiate the color reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[1][2] The color intensity is inversely proportional to the hirudin concentration.
-
Calculation: Plot a standard curve of absorbance versus hirudin concentration using the calibrators. Calculate the hirudin concentration in the test samples from the standard curve.[2]
Visualizing the Assay Workflows
To further clarify the principles of each assay, the following diagrams illustrate the key steps and interactions.
Caption: Workflow of the Ecarin Chromogenic Assay (ECA).
Caption: Workflow of the traditional thrombin-based hirudin assay.
Conclusion
The Ecarin Chromogenic Assay presents a robust and superior alternative to traditional thrombin-based chromogenic assays for the quantification of hirudin and other direct thrombin inhibitors. Its higher sensitivity, greater precision, and independence from common variables in plasma samples make it an ideal choice for research and drug development applications where accurate and reliable measurements are crucial.[3][5][7] The ECA's resilience to interference from other anticoagulants further enhances its utility in complex experimental and clinical settings.[3][5][7][8] For researchers seeking the highest level of accuracy and reliability in DTI measurement, the Ecarin Chromogenic Assay is the recommended method.
References
- 1. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hirudin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. karger.com [karger.com]
- 4. Laboratory assays for the evaluation of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecarin chromogenic assay--a new method for quantitative determination of direct thrombin inhibitors like hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ecarin Chromogenic Assay Provides Precise DTI Results - Hematology - Labmedica.com [labmedica.com]
- 9. [Ecarin chromogenic assay: an innovative test for quantitative determination of direct thrombin inhibitors in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Chromogenic Substrates for Thrombin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of various chromogenic substrates used in thrombin activity assays, with a focus on Tos-Gly-Pro-Arg-ANBA-IPA and its alternatives. The information presented is intended to assist researchers in selecting the most appropriate substrate for their specific applications, ranging from routine enzyme activity measurements to high-throughput screening in drug discovery.
Introduction to Chromogenic Thrombin Assays
Chromogenic assays are fundamental tools for measuring the enzymatic activity of proteases like thrombin. These assays utilize a synthetic peptide substrate that mimics the natural cleavage site of the enzyme. The peptide is conjugated to a chromophore, a chemical group that, when cleaved by the enzyme, is released and produces a measurable color change. The rate of color development is directly proportional to the enzyme's activity. Thrombin, a key serine protease in the coagulation cascade, is a primary target for such assays in hemostasis research and anticoagulant drug development.
The choice of substrate is critical and influences the assay's sensitivity, specificity, and kinetic parameters. This guide compares the performance of this compound with other widely used chromogenic substrates for thrombin.
Performance Characteristics of Thrombin Substrates
The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
Comparative Kinetic Data of Thrombin Substrates
The following table summarizes the kinetic parameters of several common chromogenic substrates for human and bovine α-thrombin. This data provides a basis for comparing their relative performance.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-thrombin | 4.18 ± 0.22[2] | 127 ± 8[2] | 30.4 |
| Bovine α-thrombin | 3.61 ± 0.15[2] | 100 ± 1[2] | 27.7 | |
| D-Phe-Pip-Arg-pNA (S-2238) | Human α-thrombin | 1.33 ± 0.07[2] | 91.4 ± 1.8[2] | 68.7 |
| Bovine α-thrombin | 1.50 ± 0.10[2] | 98.0 ± 0.5[2] | 65.3 | |
| H-D-hexahydrotyrosyl-Ala-Arg-pNA (Spectrozyme-TH) | Human α-thrombin | ~1.6 - 16 | ~35 - 130 | ~4.7 - 52 |
| Bovine α-thrombin | ~1.6 - 16 | ~35 - 130 | ~4.7 - 52 |
Note: The values for Spectrozyme-TH are presented as a range as reported in a comparative study.[3][4]
Experimental Protocols
This section provides a detailed methodology for a typical chromogenic thrombin activity assay. This protocol can be adapted for use with this compound and other substrates.
Principle
The enzymatic activity of thrombin is measured by the rate of hydrolysis of the chromogenic substrate. The released chromophore (e.g., ANBA-IPA or pNA) is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically 405 nm for pNA).
Materials
-
Purified thrombin (human or bovine)
-
Chromogenic substrate (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Reagent-grade water
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., water or DMSO) according to the manufacturer's instructions.
-
Prepare a series of thrombin dilutions in the assay buffer to generate a standard curve.
-
Prepare the test samples containing the unknown thrombin concentration, diluted in assay buffer.
-
-
Assay Protocol:
-
Pipette 50 µL of assay buffer into each well of the microplate.
-
Add 25 µL of the thrombin standards or test samples to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-15 minutes), taking readings every 30-60 seconds. Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable stop solution (e.g., 50% acetic acid) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Construct a standard curve by plotting the reaction rate (V) against the known thrombin concentrations.
-
Determine the thrombin concentration in the test samples by interpolating their reaction rates from the standard curve.
-
Visualizing Key Processes
To better understand the context and workflow of thrombin assays, the following diagrams have been generated using the DOT language.
Thrombin's Role in the Coagulation Cascade
The following diagram illustrates the central role of thrombin in the blood coagulation cascade, the signaling pathway where this enzyme is active.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tos-Gly-Pro-Arg-ANBA-IPA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Tos-Gly-Pro-Arg-ANBA-IPA are paramount for ensuring laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe disposal of this chromogenic peptide substrate.
Chemical Identity:
-
Name: Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (this compound)
-
CAS Number: 99700-50-2
-
Primary Use: Chromogenic substrate for luminescence and colorimetric assays, particularly in the determination of hirudin and other thrombin inhibitors.[1][2]
Immediate Safety and Handling
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Skin Protection: A lab coat should be worn to protect against skin contact.
-
Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][6] Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Storage Condition | Recommendation |
| Lyophilized Peptide | Store at -20°C for long-term stability.[7][8][9] Can be stored at 4°C for short periods. Protect from moisture and light.[7][8][10] |
| Peptide in Solution | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[7][8][10] Solutions are less stable than the lyophilized form. |
Spill and Exposure Procedures
In the event of a spill or exposure, follow these steps:
| Incident | Procedure |
| Skin Contact | Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[3][4] |
| Spill | Shut off all ignition sources. Wear appropriate PPE. Absorb the spill with an inert material and place it in a designated hazardous waste container for disposal.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste, primarily due to the Isopropyl Alcohol content. Always adhere to your institution's specific environmental health and safety (EHS) guidelines and local, state, and federal regulations.
-
Segregation of Waste:
-
Liquid Waste: Collect all unused solutions of this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: Dispose of all contaminated materials, including pipette tips, gloves, and empty vials, in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
-
Waste Neutralization/Inactivation (for liquid waste): While specific inactivation protocols for this peptide are not available, a general approach for peptide waste is chemical hydrolysis. This should only be performed by trained personnel in a chemical fume hood and in accordance with institutional guidelines.
-
Acid or Base Hydrolysis: Slowly add the peptide solution to a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl). This will break the peptide bonds.
-
Neutralization: After allowing for complete hydrolysis (typically 24 hours), neutralize the solution to a pH between 6 and 8.
-
Final Disposal: Even after neutralization, the solution should be collected as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of both liquid and solid hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Experimental Protocol: Chromogenic Assay for Hirudin Determination
This protocol is adapted from a method for a similar chromogenic substrate, Tos-Gly-Pro-Arg-pNA, and can be used for the determination of hirudin in plasma samples.[1]
Materials:
-
This compound solution
-
Bovine Thrombin
-
Tris Buffer (0.2 M, pH 8.1) containing 0.025 M NaCl, 0.833 M urea, 0.7 trypsin inhibitor U/ml aprotinin, and 100 ng/ml Polybrene
-
Plasma samples containing hirudin
-
Microplate reader or spectrophotometer (405 nm)
Procedure:
-
Sample Preparation: Prepare a reagent mixture containing the Tris buffer and bovine thrombin.
-
Incubation: In a microplate well, incubate 20 µL of the plasma sample with 1 mL of the reagent mixture for 1 minute.[1]
-
Substrate Addition: Add 100 µL of the this compound solution to the well to start the enzymatic reaction.[1]
-
Measurement: Immediately begin recording the change in absorbance at 405 nm over time (ΔA/min). The rate of color development is inversely proportional to the concentration of hirudin in the sample.[1]
-
Calibration: Create a calibration curve using known concentrations of hirudin to determine the concentration in the unknown samples.[1]
Enzymatic Reaction Workflow
The assay described above relies on the enzymatic activity of thrombin on the chromogenic substrate. Hirudin, a potent thrombin inhibitor, will reduce the rate of this reaction.
Caption: Workflow of the chromogenic assay for hirudin.
This diagram illustrates that thrombin's enzymatic activity is inhibited by hirudin. The remaining active thrombin cleaves the colorless substrate, this compound, to produce a colored product, ANBA-IPA, which can be quantified. The amount of color produced is inversely proportional to the amount of hirudin present in the sample.
References
- 1. Development of a chromogenic substrate assay for the determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phi.com [phi.com]
- 4. litho.co.uk [litho.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. actylislab.com [actylislab.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
